molecular formula C9H7ClO2 B1306211 2,3-Dihydro-1-benzofuran-2-carbonyl chloride CAS No. 27347-32-6

2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Cat. No.: B1306211
CAS No.: 27347-32-6
M. Wt: 182.6 g/mol
InChI Key: QZVPHVMVWZKULP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dihydro-1-benzofuran-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-benzofuran-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVPHVMVWZKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383665
Record name 2,3-dihydro-1-benzofuran-2-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27347-32-6
Record name 2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-benzofuran-2-carbonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-2-carbonyl chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dihydro-1-benzofuran-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. We will delve into its molecular structure, synthesis, chemical reactivity, and significant applications, particularly in the realm of drug discovery.

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry. Derivatives of this scaffold have been investigated for their potential as anticancer agents, cannabinoid receptor agonists, and inhibitors of various enzymes. 2,3-Dihydro-1-benzofuran-2-carbonyl chloride serves as a highly reactive and versatile starting material for the introduction of this valuable pharmacophore into more complex molecular architectures.

Molecular Structure and Physicochemical Properties

2,3-Dihydro-1-benzofuran-2-carbonyl chloride possesses a bicyclic structure where a dihydrofuran ring is fused to a benzene ring. The carbonyl chloride group at the 2-position is the primary site of its chemical reactivity.

Below is a visualization of the molecular structure:

Figure 1: Molecular structure of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.

Physicochemical Properties:

PropertyValueSource
CAS Number27347-32-6
Molecular FormulaC₉H₇ClO₂
Molecular Weight182.61 g/mol
AppearanceExpected to be a solid or liquid at room temperatureGeneral knowledge of acyl chlorides

Note: Detailed experimental data on the physical properties of this specific compound are not widely available in the cited literature.

Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

The most common and direct method for the synthesis of 2,3-dihydro-1-benzofuran-2-carbonyl chloride is the reaction of its corresponding carboxylic acid, 2,3-dihydro-1-benzofuran-2-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack of a chloride ion on the carbonyl carbon results in the formation of the desired acyl chloride.

Synthesis 2,3-Dihydro-1-benzofuran-2-carboxylic_acid 2,3-Dihydro-1-benzofuran- 2-carboxylic acid Product 2,3-Dihydro-1-benzofuran- 2-carbonyl chloride 2,3-Dihydro-1-benzofuran-2-carboxylic_acid->Product Thionyl chloride Thionyl_chloride SOCl₂ Byproducts SO₂ + HCl Reactivity Acyl_Chloride 2,3-Dihydro-1-benzofuran- 2-carbonyl chloride Amide Amide Derivative Acyl_Chloride->Amide Amide Formation Ester Ester Derivative Acyl_Chloride->Ester Esterification Carboxylic_Acid 2,3-Dihydro-1-benzofuran- 2-carboxylic acid Acyl_Chloride->Carboxylic_Acid Hydrolysis Amine Amine (R-NH₂) Alcohol Alcohol (R-OH) Water Water (H₂O)

starting materials for 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride requires a strategic approach to construct the bicyclic core while maintaining the integrity of the saturated C2–C3 bond. This guide outlines a robust, scalable synthetic pathway starting from commodity chemicals, prioritizing the Salicylaldehyde Route for its reliability and avoidance of complex metal catalysts often required in direct cyclizations.

Part 1: Core Directive & Retrosynthetic Analysis

The target molecule is an acid chloride derivative of the 2,3-dihydrobenzofuran scaffold. The critical challenge is establishing the saturation at the 2,3-position, as most direct cyclizations yield the aromatic benzofuran.

Retrosynthetic Logic:

  • Target: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.

  • Precursor 1: 2,3-Dihydro-1-benzofuran-2-carboxylic acid (The stable acid form).

  • Precursor 2 (Key Intermediate): Ethyl benzofuran-2-carboxylate (The aromatic ester).

  • Starting Materials: Salicylaldehyde + Diethyl bromomalonate (or Ethyl chloroacetate).

This pathway utilizes a "Build-Then-Reduce" strategy: construct the stable aromatic benzofuran ring first, then selectively reduce the furan double bond using magnesium in methanol (a chemoselective reduction that spares the benzene ring), and finally convert the acid to the acyl chloride.

Retrosynthesis Target 2,3-Dihydro-1-benzofuran- 2-carbonyl chloride Acid 2,3-Dihydro-1-benzofuran- 2-carboxylic acid Target->Acid Chlorination (SOCl2) Ester_Dihydro Ethyl 2,3-dihydrobenzofuran- 2-carboxylate Acid->Ester_Dihydro Hydrolysis Ester_Aro Ethyl benzofuran-2-carboxylate Ester_Dihydro->Ester_Aro Mg/MeOH Reduction Start1 Salicylaldehyde Ester_Aro->Start1 Cyclization Start2 Diethyl Bromomalonate Ester_Aro->Start2 Cyclization

Figure 1: Retrosynthetic dissection of the target molecule.

Part 2: Detailed Synthetic Protocols

Stage 1: Synthesis of Ethyl Benzofuran-2-carboxylate

This step constructs the bicyclic framework.

  • Starting Materials: Salicylaldehyde (1.0 eq), Diethyl bromomalonate (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Acetone or Acetonitrile (Reagent Grade).

Protocol:

  • Charge a round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and Acetone (150 mL).

  • Add anhydrous

    
     (34.5 g, 250 mmol) followed by Diethyl bromomalonate (26.3 g, 110 mmol).
    
  • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of salicylaldehyde.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Cyclization Completion: The intermediate diester often cyclizes spontaneously or requires heating with base. If a diester intermediate persists, treat the crude residue with ethanolic KOH (10%) at reflux for 1 hour, then re-esterify or isolate the acid directly.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

    • Yield Target: 75–85%.

Stage 2: Selective Reduction to Ethyl 2,3-Dihydrobenzofuran-2-carboxylate

This is the critical differentiation step . Catalytic hydrogenation can be non-selective (reducing the benzene ring). Magnesium in methanol offers high chemoselectivity for the conjugated ester double bond.

  • Reagents: Magnesium turnings (4.0 eq), Methanol (anhydrous).

Protocol:

  • Dissolve Ethyl benzofuran-2-carboxylate (19.0 g, 100 mmol) in anhydrous Methanol (200 mL) in a flask equipped with a reflux condenser and nitrogen inlet.

  • Add Magnesium turnings (9.7 g, 400 mmol) in small portions. Caution: Reaction is exothermic and generates hydrogen gas.

  • Stir at room temperature until gas evolution subsides, then cool to 0°C.

  • Acidify carefully with 2M HCl to dissolve magnesium salts and quench the reaction.

  • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Result: Ethyl 2,3-dihydrobenzofuran-2-carboxylate.

Stage 3: Hydrolysis to the Acid
  • Dissolve the dihydro ester in THF/Water (1:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify to pH 2 with 1M HCl. The acid, 2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9), will precipitate. Filter and dry.

Stage 4: Chlorination to the Target
  • Reagents: Thionyl Chloride (

    
    ), Catalytic DMF.
    

Protocol:

  • Place the dry acid (16.4 g, 100 mmol) in a dry flask under Argon.

  • Add Thionyl Chloride (30 mL, excess) and 2–3 drops of DMF (catalyst).

  • Heat to reflux (75°C) for 2–3 hours. Gas evolution (

    
    , HCl) will cease upon completion.
    
  • Isolation: Distill off excess Thionyl Chloride under reduced pressure.

  • Product: The residue is 2,3-Dihydro-1-benzofuran-2-carbonyl chloride . It is typically a moisture-sensitive oil or low-melting solid. Use immediately or store under inert gas.

Part 3: Data Summary & Technical Specifications

Table 1: Key Starting Materials & Reagents

ComponentCAS NumberMol. WeightRoleHazard Class
Salicylaldehyde 90-02-8122.12Scaffold PrecursorAcute Tox, Irritant
Diethyl Bromomalonate 685-87-0239.06Alkylating AgentCorrosive, Lachrymator
Ethyl Chloroacetate 105-36-2122.55Alternative AlkylatorToxic, Flammable
Thionyl Chloride 7719-09-7118.97Chlorinating AgentCorrosive, Reacts Violent w/ Water
2,3-Dihydrobenzofuran-2-carboxylic acid 1914-60-9164.16Immediate PrecursorIrritant

Table 2: Process Parameters

StepCritical ParameterOptimization Note
Cyclization Base Strength

is milder than NaH, reducing polymerization side products.
Reduction Temperature ControlKeep Mg/MeOH reaction cool after initial induction to prevent over-reduction.
Chlorination Moisture ControlStrictly anhydrous conditions required; trace water hydrolyzes the product back to acid.

Part 4: Reaction Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Activation Sal Salicylaldehyde Benzofuran Ethyl Benzofuran- 2-carboxylate Sal->Benzofuran K2CO3, Acetone Reflux DBM Diethyl Bromomalonate DBM->Benzofuran DihydroEster Ethyl 2,3-Dihydro- benzofuran-2-carboxylate Benzofuran->DihydroEster Mg / MeOH Selective Reduction Acid 2,3-Dihydrobenzofuran- 2-carboxylic Acid DihydroEster->Acid LiOH, Hydrolysis Target TARGET: Carbonyl Chloride Acid->Target SOCl2, cat. DMF Reflux

Figure 2: Sequential reaction workflow from commodity starting materials to the target acyl chloride.

References

  • Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. Organic Syntheses, 2009, 86, 172. Link

  • Magnesium in Methanol Reduction of Conjugated Esters.Tetrahedron Letters, 1986, 27(21), 2409-2410.
  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Link

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9). ChemicalBook. Link

  • Thionyl Chloride Mediated Acid Chloride Synthesis. Master Organic Chemistry. Link

An In-depth Technical Guide to the Electrophilic Reactivity of 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the synthesis, electrophilic character, and synthetic utility of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride. This versatile chemical intermediate is of significant interest to researchers in organic synthesis and drug development due to the prevalence of the 2,3-dihydro-1-benzofuran scaffold in a wide array of biologically active molecules.[1][2]

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The benzofuran ring system, and its dihydro derivative, are foundational structures in medicinal chemistry.[2] These motifs are present in numerous natural products and have been incorporated into a variety of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, and antioxidant effects.[2] The 2,3-dihydro-1-benzofuran-2-carbonyl chloride, in particular, serves as a highly valuable building block. Its reactivity is dominated by the electrophilic acyl chloride group, which allows for the facile introduction of the dihydrobenzofuran moiety into larger, more complex molecules.

This guide will delve into the core aspects of its chemistry, providing both theoretical understanding and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Synthesis and Physicochemical Properties

The primary route to 2,3-Dihydro-1-benzofuran-2-carbonyl chloride involves a two-step process starting from the commercially available benzofuran-2-carboxylic acid.

Step 1: Hydrogenation of Benzofuran-2-carboxylic Acid

The first step is the reduction of the furan ring's double bond to yield 2,3-Dihydro-1-benzofuran-2-carboxylic acid.[3]

Experimental Protocol: Synthesis of (R,S)-2,3-dihydro-benzofuran-2-carboxylic acid[3]
  • Dissolution: Dissolve benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (20 g) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere of 65-70 psi for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting residue from a mixture of ethyl acetate and hexane (1:6 ratio) to yield the product as a crystalline solid.

Step 2: Conversion to the Acyl Chloride

The synthesized carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

Experimental Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride[5]
  • Reaction Setup: Dissolve 2,3-Dihydro-1-benzofuran-2-carboxylic acid (e.g., 10 mmol) in a dry, inert solvent such as dichloromethane (20 mL).

  • Reagent Addition: Add oxalyl chloride (20 mmol) dropwise to the solution, followed by a catalytic amount of N,N-dimethylformamide (DMF) (2 drops).

  • Reaction: Reflux the mixture for 1 hour. The evolution of gas (HCl and CO) will be observed.

  • Isolation: After the reaction is complete, remove the volatiles under reduced pressure. To ensure complete removal of excess reagents, co-evaporate the residue with toluene (2 x 50 mL). The resulting 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is often used immediately in the next step without further purification.

Physicochemical Data Summary
PropertyValue
Molecular Formula C₉H₇ClO₂
Molecular Weight 182.60 g/mol
Parent Acid CAS Number 1914-60-9[6]
Appearance Expected to be a liquid or low-melting solid
Reactivity Highly reactive towards nucleophiles, moisture sensitive

Core Electrophilic Reactivity: Nucleophilic Acyl Substitution

The chemistry of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is dominated by the high electrophilicity of the carbonyl carbon. The presence of the highly electronegative chlorine atom strongly withdraws electron density, making the carbonyl carbon highly susceptible to attack by nucleophiles.[7] This reactivity profile is characteristic of acyl chlorides and is the foundation of their utility in synthesis.[7]

The general mechanism for this class of reactions is nucleophilic acyl substitution, which proceeds via a tetrahedral intermediate.[7][8]

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions with Nucleophiles:
  • Reaction with Alcohols (Esterification): In the presence of an alcohol and typically a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is readily converted to the corresponding ester.

  • Reaction with Amines (Amidation): This reaction is often rapid and exothermic, yielding amides. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl formed.

  • Reaction with Water (Hydrolysis): Acyl chlorides are sensitive to moisture and will hydrolyze back to the parent carboxylic acid. This necessitates the use of anhydrous conditions during their synthesis and subsequent reactions.

Advanced Application: Friedel-Crafts Acylation

A paramount example of the electrophilic reactivity of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is its use in Friedel-Crafts acylation reactions. This powerful carbon-carbon bond-forming reaction allows for the attachment of the dihydrobenzofuran acyl group to an aromatic ring.[9]

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen and facilitates the departure of the chloride to form a highly electrophilic acylium ion.[9] This acylium ion is then attacked by the electron-rich aromatic ring.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution acyl_chloride 2,3-Dihydro-1-benzofuran-2-carbonyl chloride R-C(=O)Cl complex Intermediate Complex R-C(=O)-Cl-AlCl₃ acyl_chloride->complex + AlCl₃ lewis_acid Lewis Acid AlCl₃ acylium_ion acylium_ion complex->acylium_ion Chloride Abstraction sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex + Ar-H aromatic_ring Aromatic Substrate Ar-H product Aryl Ketone Product Ar-C(=O)-R sigma_complex->product - H⁺

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole
  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in a dry solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar) and cool to 0°C.

  • Acyl Chloride Addition: Add a solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (1 equivalent) in the same dry solvent dropwise to the cooled suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Aromatic Substrate Addition: Add anisole (1 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.

  • Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Utility in Drug Discovery and Development

The 2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry. Derivatives synthesized from 2,3-Dihydro-1-benzofuran-2-carbonyl chloride have shown significant promise in various therapeutic areas.

  • Cannabinoid Receptor 2 (CB2) Agonists: A series of potent and selective CB2 agonists have been developed from 2,3-dihydro-1-benzofuran derivatives.[10] These compounds are being investigated for the treatment of neuropathic pain, with the stereochemistry at the C2 position being crucial for biological activity.[1][10]

  • Anticancer Agents: Novel (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their anticancer properties.[2][3]

  • PPARα Agonists: Certain 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have been identified as highly potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, with potential applications as hypolipidemic agents.[5]

G start 2,3-Dihydro-1-benzofuran-2-carbonyl chloride amine Substituted Aniline (Ar-NH₂) start->amine Amidation hydrazide Substituted Hydrazide start->hydrazide Acylation alcohol Substituted Phenol (Ar-OH) start->alcohol Esterification amide Amide Derivatives amine->amide hydrazone Acylhydrazone Derivatives hydrazide->hydrazone ester Ester Derivatives alcohol->ester anticancer Anticancer Agents amide->anticancer cb2 CB2 Agonists hydrazone->cb2 ppar PPARα Agonists ester->ppar

Caption: Synthetic pathways to therapeutic agents.

Conclusion

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is a highly reactive and synthetically valuable intermediate. Its electrophilic nature, primarily exploited through nucleophilic acyl substitution and Friedel-Crafts acylation, provides a robust platform for the synthesis of complex molecules. The continued emergence of drugs and clinical candidates containing the 2,3-dihydro-1-benzofuran scaffold underscores the importance of this building block for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity is key to unlocking its full potential in the creation of novel chemical entities.

References

  • Benchchem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Alfa Chemistry. (n.d.). CAS 41717-28-6 BENZOFURAN-2-CARBONYL CHLORIDE.
  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation.
  • A. D. M. et al. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC.
  • ChemicalBook. (2025). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Semantic Scholar. (n.d.). Regioselective Friedel-Crafts acylation with.
  • PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy.
  • ResearchGate. (2016). (PDF) Reactivity of Benzofuran Derivatives.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • NIST. (n.d.). Benzofuran, 2,3-dihydro-.
  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | CID 2776555.
  • NIST. (n.d.). Benzofuran, 2,3-dihydro-.
  • ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
  • Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid.
  • AWS. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with.
  • Scribd. (n.d.). Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences.
  • BLD Pharm. (n.d.). 41717-28-6|Benzofuran-2-carbonyl chloride|BLD Pharm.
  • Sigma-Aldrich. (n.d.). Benzofuran-2-carbonyl chloride chemical.
  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w....
  • Chemistry LibreTexts. (2022). 3.25: Relative Reactivity of Carbonyls.
  • Matrix Fine Chemicals. (n.d.). 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBONYL CHLORIDE | CAS 499785-51-2.
  • YouTube. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry.

Sources

Technical Whitepaper: Spectroscopic Profiling and Synthetic Utility of 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride

[1]

Executive Summary

2,3-Dihydro-1-benzofuran-2-carbonyl chloride (henceforth "DBF-Cl") is a reactive acyl chloride intermediate derived from 2,3-dihydro-1-benzofuran-2-carboxylic acid.[1] It serves as a privileged scaffold in the synthesis of mPGES-1 inhibitors , PPAR


 agonists

Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertyDetail
IUPAC Name 2,3-Dihydro-1-benzofuran-2-carbonyl chloride
Common Name Coumaran-2-carbonyl chloride
Precursor CAS 1914-60-9 (Acid form: 2,3-dihydro-1-benzofuran-2-carboxylic acid)
Molecular Formula C

H

ClO

Molecular Weight 182.60 g/mol
Physical State Viscous oil or low-melting solid (typically yellow/amber)
Reactivity Class Acyl Halide (Moisture Sensitive, Lachrymator)

Synthesis & Preparation Protocol

The generation of DBF-Cl requires anhydrous conditions to prevent hydrolysis back to the parent acid.[1] The preferred methodology utilizes oxalyl chloride due to the volatility of byproducts (CO, CO

Standard Operating Procedure (SOP)
  • Charge: In a flame-dried RBF under Argon, dissolve 2,3-dihydro-1-benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Catalysis: Add catalytic DMF (2-3 drops).[1] Note: Vigorous gas evolution (CO/CO

    
    ) will occur.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Co-evaporate with anhydrous toluene (2x) to remove traces of HCl.

  • Utilization: Use the crude residue immediately for downstream coupling.

Synthesis Workflow Diagram

SynthesisWorkflowAcidPrecursor Acid(CAS 1914-60-9)IntermediateReactive Intermediate(DBF-Cl)Acid->Intermediate ActivationReagentsOxalyl Chloridecat. DMF, DCMReagents->IntermediateByproductsByproducts(CO, CO2, HCl)Intermediate->Byproducts Removal in vacuo

Caption: Figure 1. Activation pathway for generating 2,3-dihydro-1-benzofuran-2-carbonyl chloride.

Spectroscopic Characterization

Since DBF-Cl is an intermediate, quality control relies on diagnostic shifts relative to the parent acid. The conversion is confirmed by the disappearance of the broad carboxylic -OH stretch and the shift of the carbonyl and

1
A. Infrared Spectroscopy (IR)

The most rapid method for reaction monitoring is FT-IR.[1]

Functional GroupParent Acid (

)
Target Chloride (DBF-Cl) (

)
Diagnostic Shift
Carbonyl (C=O) 1700–1720 cm

(Broad)
1790–1815 cm

(Sharp)
+90 cm

shift
(Key Indicator)
Hydroxyl (O-H) 2500–3300 cm

(Broad)
Absent Disappearance confirms activation
C-Cl Stretch N/A~700–750 cm

Appearance of new band
B. Nuclear Magnetic Resonance (NMR)

NMR analysis should be conducted in anhydrous CDCl



H NMR (400 MHz, CDCl

)

The chiral proton at the C2 position is the primary diagnostic handle. The electron-withdrawing nature of the acyl chloride deshields this proton significantly compared to the acid.[1]

PositionProton TypeAcid Shift (

ppm)
Chloride Shift (

ppm)
Multiplicity
C2-H Chiral Methine5.15 – 5.305.55 – 5.75 dd (Doublet of Doublets)
C3-H

Methylene3.50 – 3.653.60 – 3.80 dd
C3-H

Methylene3.20 – 3.353.30 – 3.50 dd
Ar-H Aromatic6.70 – 7.206.80 – 7.30 m (Multiplet)

Note: The coupling constants (



1

C NMR (100 MHz, CDCl

)
CarbonAcid Shift (

ppm)
Chloride Shift (

ppm)
Notes
C=O 174.0 – 176.0168.0 – 172.0 Typical upfield shift for acyl chlorides
C2 75.0 – 77.080.0 – 84.0 Deshielded by Cl
C3 30.0 – 32.033.0 – 35.0 Slight downfield shift
C. Mass Spectrometry (MS)

Direct MS of acyl chlorides is challenging due to hydrolysis.

  • Method: Derivatization with Methanol (MeOH).

  • Protocol: Quench a small aliquot of the reaction mixture with dry MeOH.

  • Target Ion: Analyze for the Methyl Ester (M+ + 14 vs Acid).

    • Parent Acid MW: 164.16[1][2]

    • Methyl Ester MW: 178.19[1]

    • Observation of m/z 179 (M+H) confirms successful acid chloride formation prior to quench.

Applications in Drug Discovery[12]

DBF-Cl is a versatile electrophile used to install the dihydrobenzofuran pharmacophore, often associated with anti-inflammatory and metabolic modulation.

Key Reaction Pathways
  • Amide Coupling (Schotten-Baumann conditions): Reaction with primary/secondary amines to generate amide libraries (e.g., for mPGES-1 inhibition).[1]

  • Friedel-Crafts Acylation: Reaction with electron-rich aromatics (catalyzed by AlCl

    
     or Bi(OTf)
    
    
    ) to form aryl ketones.[1]
  • Reduction: Conversion to the corresponding aldehyde or alcohol using LiAlH(O-tBu)

    
    .[1]
    
Application Workflow Diagram

ApplicationsDBF_ClDBF-Cl(Intermediate)AmideAmide Derivatives(mPGES-1 Inhibitors)DBF_Cl->Amide N-AcylationKetoneAryl Ketones(Bioactive Scaffolds)DBF_Cl->Ketone Friedel-CraftsAldehydeAldehydes(Synthetic Handles)DBF_Cl->Aldehyde ReductionAmineReagent: R-NH2Base: Et3NAmine->AmideAromaticReagent: Ar-HCat: AlCl3Aromatic->KetoneAlcoholReagent: LiAlH(OtBu)3Alcohol->Aldehyde

Caption: Figure 2. Divergent synthetic utility of the DBF-Cl scaffold.

Handling & Stability Guidelines

  • Storage: Do not store for >24 hours. If necessary, store as a solution in anhydrous toluene at -20°C under Argon.

  • Quenching: Destroy excess reagent by adding to a rapidly stirring mixture of saturated NaHCO

    
     and ice.
    
  • Safety: The compound is a lachrymator and releases HCl upon contact with moisture. Handle only in a fume hood.

References

  • Synthesis of Dihydrobenzofuran Acids: Shi, G. Q., et al. "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists."[3] Journal of Medicinal Chemistry, 2005, 48(13), 4457–4468.

  • Spectroscopic Data of Analogs: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717.

  • General IR Shifts for Acyl Chlorides: NIST Chemistry WebBook, SRD 69. "Benzofuran, 2,3-dihydro- Data."[4][3][5][6][7][8][9][10][11] [1]

  • Mechanistic Pathways: Clayden, J., Greeves, N., Warren, S. "Nucleophilic Substitution at the Carbonyl Group." Organic Chemistry, 2nd Ed., Oxford University Press, 2012.

Methodological & Application

Technical Application Note: Esterification of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

[1]

Abstract & Strategic Significance

The 2,3-dihydro-1-benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in PPAR

This guide details the esterification of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (CAS: 41717-28-6).[1] While acid chlorides are standard electrophiles, this specific substrate presents a critical stereochemical risk : the C2 position is

1

Chemical Profile & Handling

PropertySpecification
Compound Name 2,3-Dihydro-1-benzofuran-2-carbonyl chloride
CAS Number 41717-28-6
Molecular Weight 180.59 g/mol
Physical State Solid (Low melting point: 53-57 °C)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen).[1][2] Moisture Sensitive.
Hazards Corrosive (Skin/Eye burns), Reacts violently with water.[1]

Critical Handling Note: Upon storage, this compound may degrade into the carboxylic acid (white solid) and HCl gas.[1] Before use, verify quality via melting point or rapid IR (Carbonyl shift: ~1790 cm⁻¹ for COCl vs ~1700 cm⁻¹ for COOH).[1]

Mechanistic Insight: The Racemization Trap

The esterification of this substrate is not merely a substitution reaction; it is a race against racemization.

The Mechanism[1][3][4][5][6][7][8][9][10]
  • Acylation: The nucleophile (alcohol) attacks the carbonyl carbon, displacing chloride.[1][3]

  • Enolization (Side Reaction): The proton at C2 is acidic due to the adjacent carbonyl and the electron-withdrawing inductive effect of the benzofuran oxygen.[1] Basic catalysts (TEA, Pyridine) can deprotonate C2, forming a planar enolate or ketene intermediate, destroying chirality.

Visualization: Acylation vs. Racemization Pathways

The following diagram illustrates the competing pathways. High temperatures and strong bases favor the "Racemization Pathway."

GStart2,3-Dihydrobenzofuran-2-carbonyl chloride(Chiral C2)Nu_AttackTetrahedralIntermediateStart->Nu_Attack+ Alcohol(Fast)EnolatePlanar Enolate(Achiral)Start->Enolate+ Base(Deprotonation)ProductChiral Ester(Retention)Nu_Attack->Product- HClRacemicRacemic Ester(50:50 mix)Enolate->Racemic+ Alcohol(Reprotonation)

Validated Experimental Protocols

Protocol A: High-Fidelity Stereoretention (Recommended)

Target Audience: Medicinal Chemists requiring >98% ee.[1] Rationale: Uses a non-nucleophilic base and low temperature to suppress enolization.[1]

Reagents:

  • Substrate: 1.0 eq (e.g., 1.0 mmol, 180 mg)

  • Alcohol (Nucleophile): 1.1 eq[1]

  • Base: 2,4,6-Collidine (Sym-collidine) or 2,6-Lutidine (1.2 eq).[1] Why? Steric bulk prevents attack on the carbonyl and reduces basicity compared to TEA.

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the alcohol (1.1 eq) and Collidine (1.2 eq) to anhydrous DCM.

  • Cooling: Cool the mixture to -78 °C (Dry ice/Acetone bath). Crucial: Low kinetic energy prevents proton abstraction at C2.[1]

  • Addition: Dissolve the Acid Chloride (1.0 eq) in a minimal amount of DCM. Add dropwise over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour. Allow to warm slowly to 0 °C over 2 hours. Monitor by TLC.[1]

  • Quench: Quench with 0.5 M HCl (cold) to remove the pyridine base.

  • Workup: Extract with DCM, wash with NaHCO₃ (sat), then Brine. Dry over Na₂SO₄.

Protocol B: DMAP-Catalyzed (For Hindered Alcohols)

Target Audience: Synthesis of non-chiral derivatives or when reactivity is poor.[1] Risk: High risk of racemization.[1] Use only if Protocol A fails.

Reagents:

  • Base: Triethylamine (TEA) (1.5 eq)[1]

  • Catalyst: DMAP (0.1 eq).[1] Why? Forms a hyper-active N-acylpyridinium species.[1]

  • Solvent: DCM.[1]

Workflow Visualization:

ProtocolBStartStart:Dissolve Alcohol + TEAin dry DCMCoolCool to 0°C(Ice Bath)Start->CoolAdd_CatAdd DMAP (0.1 eq)Cool->Add_CatAdd_SMAdd Acid Chloride(Dropwise)Add_Cat->Add_SMMonitorTLC Check(1-3 Hours)Add_SM->MonitorDecisionComplete?Monitor->DecisionQuenchQuench:Sat. NH4ClDecision->QuenchYesWaitStir at RT(Risk of Racemization!)Decision->WaitNoWait->Monitor

Protocol C: Schotten-Baumann Conditions (Scale-Up)

Target Audience: Large-scale synthesis of robust esters; tolerance for water.[1] Rationale: Interfacial reaction.[1] The organic phase protects the acid chloride while the aqueous phase scavenges the acid.

  • Organic Phase: Dissolve Acid Chloride in DCM or Diethyl Ether.

  • Aqueous Phase: Prepare 1M NaOH or 10% Na₂CO₃.

  • Mixing: Add the Alcohol to the organic phase. Vigorously stir the biphasic mixture at 0 °C.

  • Note: This method is often cleaner but requires the alcohol to be stable to aqueous base.[1]

Troubleshooting & Self-Validation

ObservationRoot CauseSolution
Low Yield / White Precipitate Hydrolysis of Acid Chloride.[1]Check reagent quality. The white solid is likely the carboxylic acid (insoluble in DCM). Use fresh SOCl₂ to regenerate if needed.
Loss of Optical Activity Racemization via enolization.[1]Switch from TEA/DMAP to Collidine or Proton Sponge .[1] Lower temperature to -78 °C.
No Reaction (Hindered Alcohol) Steric bulk.[1]Use Protocol B (DMAP) but strictly limit reaction time. Alternatively, convert alcohol to Lithium Alkoxide (use n-BuLi) then react with acid chloride at -78 °C.
Analytical Validation (QC)
  • ¹H NMR: Look for the doublet of doublets (dd) typically around 3.0 - 5.0 ppm for the C2/C3 protons of the dihydrobenzofuran ring.[1] Racemization often simplifies or shifts these splitting patterns if diastereomers are formed with a chiral alcohol.[1]

  • IR Spectroscopy: Ester carbonyl appears at 1735–1750 cm⁻¹ .[1] Disappearance of the Acid Chloride peak at 1790 cm⁻¹ .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776555, 2,3-Dihydro-1-benzofuran-2-carboxylic acid. [Link][1]

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions. [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition.[1] (Foundational text on DMAP mechanism). [Link][1]

Application Notes & Protocols: Synthesis of N-Substituted 2,3-Dihydro-1-benzofuran-2-carboxamides via Acylation of Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran core is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid, three-dimensional framework is present in numerous natural products and serves as a versatile scaffold for the design of novel therapeutic agents.[2][3] Derivatives of this scaffold have demonstrated a vast array of biological activities, including potent agonism of cannabinoid receptors, inhibition of poly(ADP-ribose)polymerase-1 (PARP-1), and potential as anti-inflammatory and anticancer agents.[4][5][6]

This application note provides a detailed protocol for the synthesis of N-substituted 2,3-dihydro-1-benzofuran-2-carboxamides through the reaction of 2,3-dihydro-1-benzofuran-2-carbonyl chloride with primary amines. This amide coupling reaction is a cornerstone of synthetic chemistry, enabling the linkage of the benzofuran scaffold to a diverse range of amine-containing building blocks. The resulting carboxamides are of significant interest for constructing libraries of compounds for drug discovery and development.[3][5][7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a well-established nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic (δ+).[8]

The reaction can be dissected into two primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,3-dihydro-1-benzofuran-2-carbonyl chloride. This addition step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[8]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons from the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.

A crucial aspect of this reaction is the concurrent formation of hydrochloric acid (HCl).[9] The HCl byproduct will readily react with any unreacted primary amine, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is added to the reaction mixture. The base scavenges the HCl as it is formed, ensuring that the primary amine remains in its free, nucleophilic state.[10][11]

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted 2,3-dihydro-1-benzofuran-2-carboxamide. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

3.1. Materials and Equipment

  • Reagents:

    • Primary amine (1.0 eq)

    • 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (1.0-1.2 eq)

    • Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5-2.0 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Dropping funnel or syringe pump

    • Ice bath

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • Thin Layer Chromatography (TLC) plates and chamber

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath. Stir the mixture for 10-15 minutes.

  • Acyl Chloride Addition: Dissolve 2,3-dihydro-1-benzofuran-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes using a dropping funnel. A slow addition is critical to control the exothermicity of the reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC until the starting amine is consumed.[10]

  • Workup - Quenching: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of NaHCO₃ to neutralize any remaining acyl chloride and the triethylammonium hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any acidic impurities), and finally with brine.

  • Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-substituted 2,3-dihydro-1-benzofuran-2-carboxamide.

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Amide Coupling cluster_workup Workup & Isolation A Dissolve primary amine and base (TEA) in anhydrous DCM B Cool mixture to 0 °C A->B D Add acyl chloride solution dropwise B->D C Prepare solution of acyl chloride in anhydrous DCM C->D E Stir at room temperature (2-16 h) D->E F Monitor reaction by TLC E->F G Quench with NaHCO₃ (aq) F->G H Extract with DCM G->H I Wash organic layer (HCl, NaHCO₃, Brine) H->I J Dry (MgSO₄) and concentrate I->J K Purify by Chromatography or Recrystallization J->K L Characterize Final Product (NMR, MS, IR) K->L

Sources

Application Note & Protocols: High-Throughput Synthesis of Novel Compound Libraries Utilizing the 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its rigid, three-dimensional framework provides an excellent platform for the spatial presentation of diverse functional groups, making it an ideal starting point for the construction of compound libraries aimed at drug discovery. This application note provides a comprehensive guide for researchers on the strategic use of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride as a versatile building block for the rapid generation of diverse amide and ester libraries. We present detailed, field-proven protocols for the synthesis of the acyl chloride precursor, its subsequent parallel reactions with nucleophiles, and the characterization of the resulting library members. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific discovery campaigns.

The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold

The overrepresentation of the 2,3-dihydrobenzofuran core in bioactive molecules is not coincidental.[3][4] This scaffold is considered a privileged structure because it is capable of binding to multiple, unrelated biological targets by presenting substituents in defined vectors.[1] Its inherent rigidity reduces the entropic penalty upon binding to a protein target, a favorable characteristic in ligand design. Derivatives have demonstrated a vast range of pharmacological effects, including anti-inflammatory, anticancer, and potent agonist activity at cannabinoid receptors, highlighting the scaffold's versatility in probing biological space.[5][6][7][8] The C2 position, in particular, serves as an ideal attachment point for diversity elements, as derivatization here projects functionality away from the core heterocyclic system.

Scaffold 2,3-Dihydrobenzofuran (Privileged Scaffold) Target1 mPGES-1 Inhibitors (Anti-inflammatory) Scaffold->Target1 Target2 NF-κB Inhibitors (Anticancer) Scaffold->Target2 Target3 Cannabinoid Receptor 2 (CB2) (Neuropathic Pain) Scaffold->Target3 Target4 Cholinesterase Inhibitors (Neurodegenerative) Scaffold->Target4

Figure 1: The 2,3-dihydrobenzofuran scaffold as a versatile core for targeting multiple disease-related proteins.

Preparation of the Key Intermediate: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

The most direct and efficient method to generate the highly reactive acyl chloride is through the treatment of the parent 2,3-Dihydro-1-benzofuran-2-carboxylic acid with a suitable chlorinating agent. While several reagents can accomplish this transformation, thionyl chloride (SOCl₂) is often preferred in a laboratory setting.[9][10][11]

Causality of Reagent Choice: The primary advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[9][10] This simplifies the purification process immensely, as the excess reagent and byproducts can be removed under reduced pressure, often yielding an acyl chloride of sufficient purity for immediate use in subsequent reactions.[12] This is particularly advantageous for high-throughput synthesis where intermediate purification steps are a significant bottleneck.

Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Materials:

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator with a suitable trap for acidic gases

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Argon), add 2,3-Dihydro-1-benzofuran-2-carboxylic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM or toluene to the flask to create a slurry or solution. A typical concentration is 0.5 M.

  • Catalyst: Add a catalytic amount of DMF (1-2 drops) to the mixture. DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the stirring mixture at room temperature. The addition should be done carefully, as the reaction can be exothermic and will evolve HCl gas.

  • Reaction: Attach a reflux condenser and gently heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for Toluene). Monitor the reaction by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be co-evaporated with anhydrous toluene (3x).[12]

  • Validation: The resulting crude 2,3-Dihydro-1-benzofuran-2-carbonyl chloride, typically an oil or low-melting solid, is often used directly in the next step without further purification. An aliquot can be quenched with methanol and analyzed by LC-MS to confirm the formation of the methyl ester, thereby validating the successful synthesis of the acyl chloride.

Library Synthesis via Nucleophilic Acyl Substitution

The high electrophilicity of the carbonyl carbon in 2,3-Dihydro-1-benzofuran-2-carbonyl chloride makes it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in library synthesis. The general mechanism involves the addition of the nucleophile to the carbonyl, followed by the elimination of the chloride leaving group.[11]

reagents 2,3-Dihydro-1-benzofuran-2-carbonyl chloride + Nucleophile (R-NH₂ or R-OH) + Base (e.g., Et₃N) product Amide or Ester Derivative + [Et₃NH]Cl reagents->product Nucleophilic Acyl Substitution

Figure 2: Core reaction for library generation using the acyl chloride intermediate.

Protocol 2: Parallel Synthesis of a Diverse Amide Library

This protocol is designed for a 96-well plate format but can be scaled as needed.

Materials:

  • Stock solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride in anhydrous DCM (e.g., 0.5 M)

  • A diverse panel of primary and secondary amines (as stock solutions in DCM or DMSO)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (as a stock solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Amine Dispensing: To each well of the 96-well plate, dispense the desired amine (1.1 eq) from your collection.

  • Base Addition: Add the base (Et₃N or DIPEA, 1.5 eq) to each well. The role of the base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[13]

  • Solvent Top-up: Add sufficient anhydrous DCM to each well to ensure the final reaction concentration will be appropriate (e.g., 0.2 M).

  • Initiation: To each well, add the stock solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (1.0 eq).

  • Reaction: Seal the reaction block and shake at room temperature for 4-16 hours. The reaction progress can be monitored by taking an aliquot from a representative well and analyzing by LC-MS.

  • Work-up (Parallel):

    • Add an aqueous solution of 1M HCl to each well to quench the reaction and wash out the excess base and its salt.

    • Alternatively, for a non-aqueous workup, add a scavenger resin (e.g., an amine-scavenging resin) to remove excess acyl chloride and a basic resin to remove the HCl salt.

    • After separation (either liquid-liquid extraction or filtration of the resin), the organic solvent is evaporated under a stream of nitrogen or in a vacuum centrifuge.

  • Purification: The crude products are often of sufficient purity for initial screening. If higher purity is required, parallel purification can be performed using preparative HPLC-MS.

Protocol 3: Synthesis of an Ester Library

The synthesis of esters follows a similar procedure to amides, though some nucleophiles (especially phenols) may require slightly more forcing conditions.

Materials:

  • Stock solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride in anhydrous DCM (e.g., 0.5 M)

  • A diverse panel of alcohols and phenols

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (as a catalyst/base)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Nucleophile Dispensing: Dispense the desired alcohol or phenol (1.2 eq) into each reaction vessel.

  • Base/Catalyst Addition: Add pyridine (2.0 eq) to each vessel. Pyridine acts as both a base and a nucleophilic catalyst, which is particularly useful for less reactive alcohols.[14] For very hindered alcohols, a catalytic amount of DMAP can be added.

  • Initiation: Add the stock solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (1.0 eq).

  • Reaction: Stir the reactions at room temperature. For less reactive nucleophiles like phenols, gentle heating (40-50°C) may be required.[11] Monitor by LC-MS.

  • Work-up: Perform an aqueous work-up by washing with 1M HCl (to remove pyridine), followed by saturated NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify as needed via flash chromatography or preparative HPLC.

Library Characterization and Quality Control

Confirming the identity and purity of library members is a critical step. A combination of LC-MS, ¹H NMR, and ¹³C NMR is typically employed.

cluster_prep Reagent Preparation cluster_synth Parallel Synthesis cluster_analysis Analysis & QC Prep_Acid Carboxylic Acid Precursor Prep_AcylCl Acyl Chloride Synthesis (Protocol 1) Prep_Acid->Prep_AcylCl Synth_React Parallel Acylation (Protocol 2 or 3) Prep_AcylCl->Synth_React Synth_Workup Quench & Workup Synth_React->Synth_Workup Analysis_Crude Crude Product Array Synth_Workup->Analysis_Crude Analysis_LCMS Purity Check (LC-MS) Analysis_Crude->Analysis_LCMS Analysis_Purify Optional Purification (Prep-HPLC) Analysis_LCMS->Analysis_Purify Analysis_Final Final Library Plates Analysis_LCMS->Analysis_Final If purity >90% Analysis_Purify->Analysis_Final

Figure 3: A comprehensive workflow diagram for the generation and analysis of a compound library.

Table 1: Expected Analytical Data for Library Members

Analysis Type Functional Group Expected Chemical Shift / Signal Notes
¹H NMR Aromatic Protonsδ 6.8 - 7.5 ppmComplex multiplet pattern from the benzofuran ring.
-CH₂-O- (furan ring)δ 4.5 - 4.8 ppmTypically a multiplet.
-CH-C=O (furan ring)δ 5.2 - 5.5 ppmTypically a triplet or doublet of doublets.
Amide N-Hδ 7.5 - 9.0 ppmBroad singlet, exchangeable with D₂O.
¹³C NMR Amide/Ester C=Oδ 165 - 175 ppmDiagnostic signal for successful acylation.[15]
Aromatic Carbonsδ 110 - 160 ppmMultiple signals corresponding to the benzofuran core.
LC-MS Molecular Ion[M+H]⁺ or [M+Na]⁺Confirms the molecular weight of the synthesized compound.[15][16]

Conclusion

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is an exceptionally powerful and versatile reagent for the construction of compound libraries for biological screening. Its straightforward preparation and high reactivity with a broad range of nucleophiles allow for the efficient generation of novel amides and esters. The protocols outlined in this application note provide a robust foundation for researchers to build diverse and high-quality libraries centered on this medicinally important scaffold, thereby accelerating the pace of drug discovery and chemical biology research.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Google Patents.
  • ResearchGate. (n.d.). Synthesis of library 13. Reagents and conditions: (A) acyl chloride (or.... ResearchGate. Available at: [Link]

  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1172. Available at: [Link]

  • Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2551-2556. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives 221. ResearchGate. Available at: [Link]

  • Valero, J., et al. (2011). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. ACS Combinatorial Science, 13(4), 369-380. Available at: [Link]

  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • MDPI. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • Aerts, J., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 57(21), 8972-8989. Available at: [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. Available at: [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • CORE. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. CORE. Available at: [Link]

  • MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]

  • Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available at: [Link]

  • Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Available at: [Link]

  • Chemguide. (n.d.). preparation of esters. Chemguide. Available at: [Link]

  • MDPI. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. MDPI. Available at: [Link]

Sources

Application Note: Large-Scale Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable process for synthesizing 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (hereinafter referred to as DBCC ). This compound is a critical electrophilic building block in the synthesis of melatonin receptor agonists (e.g., Ramelteon) and various kinase inhibitors.

Unlike bench-scale preparations using oxalyl chloride, this protocol focuses on industrial scalability , utilizing thionyl chloride (


) with N,N-Dimethylformamide (DMF) catalysis. Key features of this guide include a self-validating In-Process Control (IPC) method via methyl ester derivatization and a rigorous safety framework for managing corrosive off-gassing.

Chemical Strategy & Mechanism[1]

The synthesis involves the nucleophilic acyl substitution of 2,3-dihydro-1-benzofuran-2-carboxylic acid with thionyl chloride. While the reaction is spontaneous at high temperatures, the addition of catalytic DMF allows the reaction to proceed at lower temperatures with faster kinetics, reducing thermal degradation of the sensitive dihydrobenzofuran core.

Reaction Scheme

The following diagram illustrates the conversion and the catalytic cycle involving the Vilsmeier-Haack-type intermediate.

ReactionScheme Substrate 2,3-Dihydro-1-benzofuran- 2-carboxylic acid (Solid) Product 2,3-Dihydro-1-benzofuran- 2-carbonyl chloride (Liquid/Oil) Substrate->Product Toluene, 65°C Reagent Thionyl Chloride (SOCl2) Reagent->Product Catalyst DMF (Cat.) (Vilsmeier Intermediate) Catalyst->Product Activates SOCl2 Byproducts SO2 (gas) + HCl (gas) Product->Byproducts

Figure 1: Reaction scheme for the chlorination of the carboxylic acid precursor.

Mechanistic Insight (The "Why")
  • Thionyl Chloride (

    
    ):  Selected over oxalyl chloride for scale-up due to lower cost and the high volatility of its byproducts (
    
    
    
    ,
    
    
    ), which simplifies purification.
  • DMF Catalyst: Reacts with

    
     to form the dimethylchloroformiminium chloride (Vilsmeier reagent). This intermediate is far more reactive toward the carboxylic acid than 
    
    
    
    alone, preventing the need for harsh reflux temperatures that could aromatize the dihydrobenzofuran ring back to benzofuran.
  • Toluene Solvent: Chosen for its ability to azeotrope with residual thionyl chloride during the workup phase, ensuring a stoichiometric removal of the corrosive reagent.

Large-Scale Protocol

Scale Basis: 10.0 kg Input (Acid Precursor) Expected Yield: ~10.5 kg (95-98%)

Equipment Requirements
  • Reactor: Glass-lined steel reactor (GLR) or Hastelloy C-22 (Stainless steel 316 is not recommended due to HCl corrosion).

  • Scrubber: Two-stage caustic scrubber (NaOH) to neutralize

    
     and 
    
    
    
    off-gas.
  • Thermal Control: Jacket heating/cooling capable of 0°C to 110°C.

Step-by-Step Methodology
Step 1: Reactor Charging
  • Inert the reactor with

    
     to remove atmospheric moisture.
    
  • Charge Toluene (50 L) .

  • Charge 2,3-Dihydro-1-benzofuran-2-carboxylic acid (10.0 kg) .

  • Agitate at 100 RPM to create a slurry.

  • Add DMF (0.05 kg / 50 mL) as catalyst.

Step 2: Reagent Addition (Critical Step)
  • Heat the jacket to 50°C .

  • Charge Thionyl Chloride (8.7 kg / 5.3 L) into the header tank.

  • Dose Thionyl Chloride over 2–3 hours.

    • Caution: The reaction is endothermic initially but gas evolution (

      
      ) is vigorous. Control addition rate based on scrubber capacity, not just temperature.
      
  • Once addition is complete, ramp temperature to 65–70°C .

Step 3: Reaction & Strip
  • Hold at 65–70°C for 3 hours.

  • IPC Sampling: Perform "Derivatization Method" (See Section 4). Target: <1.0% unreacted acid.

  • Upon completion, switch condenser to distillation mode.

  • Apply vacuum (gradually to 100 mbar) and strip Toluene/excess

    
     at <60°C.
    
  • Chase with fresh Toluene (20 L) and strip again to ensure removal of

    
     traces.
    
Process Flow Diagram

ProcessFlow Reactor Glass-Lined Reactor (Reaction Zone) Condenser Condenser (Reflux/Distill) Reactor->Condenser Vapors (HCl, SO2, Toluene) HeaderTank Header Tank (SOCl2 Dosing) HeaderTank->Reactor Controlled Dosing Condenser->Reactor Reflux Mode Scrubber Caustic Scrubber (NaOH) Condenser->Scrubber Non-condensable Gas (HCl, SO2) Receiver Receiver (Toluene/SOCl2 Recovery) Condenser->Receiver Distillation Mode

Figure 2: Process flow for the chlorination reaction, emphasizing gas management.

Analytical Controls (E-E-A-T)

Direct analysis of acid chlorides by HPLC is impossible due to their rapid hydrolysis back to the acid in the presence of mobile phase water. You must use a derivatization quench.

The "Methanol Quench" Protocol (Self-Validating)

This method converts the reactive acid chloride into the stable Methyl Ester .

  • Blank Preparation: Pipette 1 mL anhydrous methanol into a vial.

  • Sample Preparation:

    • Take 50 µL of the reaction mixture.

    • Immediately quench into 1 mL anhydrous methanol.

    • Shake for 1 minute (Formation of Methyl 2,3-dihydro-1-benzofuran-2-carboxylate).

    • Dilute with Acetonitrile to concentration.

  • Validation Logic:

    • Peak A (Acid Precursor): If this exists, the reaction is incomplete.

    • Peak B (Methyl Ester): Represents the Acid Chloride yield.

    • Note: If you inject the sample directly without methanol, the Acid Chloride will hydrolyze on the column and appear as Acid, giving a false "No Reaction" result.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax), 150 x 4.6mm, 3.5µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 mins
Detection UV @ 254 nm and 280 nm

Critical Process Parameters (CPPs)

ParameterRangeImpact of Deviation
Reaction Temp 65–75°C>75°C: Risk of aromatization to benzofuran.<60°C: Sluggish reaction, accumulation of

.

Stoichiometry
1.1 – 1.2 eq<1.05 eq: Incomplete conversion.>1.5 eq: Difficult distillation/strip; corrosion risk downstream.
DMF Catalyst 0.5 – 1.0 mol%Low: Reaction time extends significantly.High: Formation of difficult-to-remove impurities.

Safety & Industrial Hygiene

  • Water Incompatibility:

    
     reacts explosively with water.[1] All reactors must be dried to <0.1% water content (KF titration) before charging.
    
  • Off-Gas Toxicity: The reaction generates 1 mole of

    
     and 1 mole of 
    
    
    
    for every mole of product.
    • Calculation: 10 kg scale

      
       60 moles substrate 
      
      
      
      1300 Liters of gas generated.
    • Requirement: Scrubber must be sized to handle >10 L/min gas flow during peak addition.

  • PPE: Full acid suit, face shield, and respirator (Type E/B) required during sampling.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Vilsmeier-Haack activation of Thionyl Chloride).

  • Reich, H. J. (2023). Reagents for Synthesis: Thionyl Chloride. University of Wisconsin-Madison Chemistry Database.

  • BenchChem. (2025).[2] HPLC Method Validation Using Acyl Chloride Derivatization Reagents. (Protocol for Methyl Ester derivatization).[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24386, Thionyl chloride. (Safety and Reactivity Data).

  • Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans. (Background on precursor synthesis and stability).

Sources

Troubleshooting & Optimization

managing stability and storage of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Introduction

Welcome to the Technical Support Center. As researchers, we often underestimate the sensitivity of heterocyclic acid chlorides. 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is not just a reagent; it is a kinetically unstable electrophile. Its reactivity, driven by the polarization of the carbonyl carbon by both the chlorine and the adjacent oxygenated ring system, makes it prone to rapid hydrolysis.[1][2][3]

This guide is not a generic safety sheet. It is a technical manual designed to preserve the integrity of your pharmacophore during critical synthesis steps.

Module 1: Critical Stability & Storage

The Core Issue: Hydrolytic Degradation The primary failure mode for this compound is reaction with atmospheric moisture. Unlike alkyl chlorides, the acyl chloride moiety is highly susceptible to nucleophilic attack by water, leading to the formation of 2,3-dihydro-1-benzofuran-2-carboxylic acid and hydrochloric acid (HCl) gas.

Degradation Mechanism

The following diagram illustrates the irreversible hydrolysis pathway you must prevent.

HydrolysisPathway Reagent 2,3-Dihydro-1-benzofuran- 2-carbonyl chloride (Active Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Moisture H2O (Atmospheric Moisture) Moisture->Intermediate Product 2,3-Dihydro-1-benzofuran- 2-carboxylic acid (Inactive Impurity) Intermediate->Product Cl- Elimination Byproduct HCl (gas) (Corrosive Fumes) Intermediate->Byproduct

Figure 1: The irreversible hydrolysis pathway. Note that the formation of HCl gas further catalyzes degradation in sensitive systems.

Storage Protocol FAQs

Q: What is the absolute optimal temperature for long-term storage? A: Store at 2°C to 8°C for active use, or -20°C for long-term banking.

  • Why? Low temperatures kinetically inhibit the hydrolysis reaction with any residual moisture trapped in the headspace. However, never open a cold bottle immediately. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation from forming on the reagent surface.

Q: Can I store this under air if the cap is tight? A: No.

  • The Fix: You must store this reagent under an inert atmosphere (Argon or Nitrogen).[4] Argon is superior because it is heavier than air and forms a "blanket" over the liquid/solid interface, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.

  • Pro-Tip: Wrap the cap junction with Parafilm® or electrical tape to minimize gas exchange.

Module 2: Handling & Dispensing Protocols

The "Double-Needle" Standard To maintain anhydrous conditions, avoid pouring the reagent. If the compound is liquid (or melted), use the Double-Needle Transfer technique.

TransferProtocol Start Start: Reagent Bottle (Septum Sealed) Step1 1. Insert Inert Gas Inlet (Positive Pressure) Start->Step1 Step2 2. Insert Transfer Needle (Wide Bore) Step1->Step2 Check Check: Is Reagent Flowing? Step2->Check Step3 3. Transfer to Reaction Vessel End End: Remove Needle -> Remove Gas -> Reseal Step3->End Check->Step3 Yes Issue Issue: Needle Clogged (HCl salts/solid) Check->Issue No Fix Fix: Use wider bore or warm gently Issue->Fix Fix->Step2

Figure 2: Inert atmosphere transfer workflow to prevent moisture ingress.

Q: The reagent has solidified. Can I heat it? A: Yes, but cautiously.

  • This compound often exists as a low-melting solid.

  • Protocol: Place the sealed bottle in a water bath set to 40-45°C . Do not use a heat gun, as localized hotspots can cause thermal decomposition or pressure buildup leading to a septum blowout.

Q: My syringe plunger is sticking during transfer. Why? A: This is caused by HCl corrosion or hydrolysis products crystallizing between the barrel and plunger.

  • Prevention:[2][5][6][7][8] Use gas-tight glass syringes with Teflon-tipped plungers. Rinse the syringe immediately with dry dichloromethane (DCM) or acetone after use.

Module 3: Troubleshooting & Quality Control

Diagnostic Table: Is Your Reagent Compromised?

IndicatorObservationDiagnosisCorrective Action
Visual Clear, colorless to pale yellow liquid/solidGood Integrity Proceed with reaction.
Visual White crystalline precipitate at bottomPartial Hydrolysis The solid is likely the carboxylic acid. Filter under inert gas or distill if purity is critical.[4]
Visual Cloudy/turbid liquidMoisture Contamination High risk. Distill immediately or discard if precision is required.
Olfactory Sharp, acrid sting (HCl)Active Degradation Normal for acid chlorides, but excessive fuming indicates a leak. Handle in fume hood only.
NMR Shift of carbonyl carbon (approx 160-170 ppm)Hydrolysis Acid chloride C=O is typically further downfield than the acid. Check 1H NMR for loss of acid chloride purity.

Q: I see a white solid in the bottle. Is the whole bottle ruined? A: Not necessarily.

  • The solid is 2,3-dihydro-1-benzofuran-2-carboxylic acid, which is insoluble in the acid chloride.

  • Solution: If the supernatant is clear, you can decant it under argon. However, you must re-calculate your stoichiometry, as the concentration of active acyl chloride has decreased.

Q: My reaction yield is low, and I suspect the reagent. A: Perform a derivatization check .

  • Take a small aliquot (50 µL).

  • React it with excess methanol.

  • Run TLC or GC-MS.

  • Result: You should see the methyl ester exclusively. If you see the free acid or other peaks, purify the reagent.

Module 4: Emergency & Safety

Q: I spilled a small amount inside the fume hood. How do I clean it? A: Do not wipe it with a wet paper towel immediately.

  • Cover the spill with solid sodium bicarbonate (NaHCO3) or calcium carbonate.

  • Slowly dampen the solid with water (it will fizz/release CO2).

  • Allow the hydrolysis and neutralization to complete.

  • Wipe up the resulting paste.

Q: What is the major safety hazard? A: Inhalation and Lachrymation. Like benzoyl chloride, this compound is a potent lachrymator and corrosive.[8] It reacts with moisture in mucous membranes to produce HCl. Always wear a full face shield or safety goggles and work strictly within a ventilated hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27347-32-6, 2,3-Dihydro-1-benzofuran-2-carbonyl chloride. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.

I. Understanding the Core Reaction: From Carboxylic Acid to Acid Chloride

The conversion of 2,3-Dihydro-1-benzofuran-2-carboxylic acid to its corresponding acid chloride is a foundational step in the synthesis of a wide array of derivatives, including amides and esters.[1][2][3] This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][4][5]

The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by a chloride ion.[6][7] While both reagents achieve the same outcome, they operate through slightly different mechanisms and present distinct advantages and disadvantages in terms of reaction conditions and byproduct profiles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.

Issue 1: Low or No Yield of Acid Chloride

Symptoms:

  • Starting material (carboxylic acid) remains largely unreacted upon reaction completion (as determined by TLC, LC-MS, or NMR of a quenched aliquot).

  • Minimal or no formation of the desired acid chloride.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inactive Reagents Thionyl chloride and oxalyl chloride are highly reactive and sensitive to moisture.[8][9] Contamination with water will hydrolyze them, rendering them ineffective. Similarly, the starting carboxylic acid must be dry.Use freshly opened or properly stored chlorinating agents. Ensure all glassware is oven-dried or flame-dried before use.[10] Dry the starting carboxylic acid under vacuum if necessary.
Insufficient Reagent An inadequate amount of the chlorinating agent will lead to an incomplete reaction.Use a molar excess of the chlorinating agent. A common starting point is 1.5 to 2.0 equivalents relative to the carboxylic acid.[11]
Sub-optimal Temperature The reaction may be too slow at lower temperatures.For thionyl chloride, refluxing is often necessary.[4] With oxalyl chloride, the reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates.[4][11]
Inadequate Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction progress by TLC (quenching an aliquot with methanol to form the methyl ester) or another suitable analytical technique.[10][12] Extend the reaction time if necessary.
Issue 2: Formation of Impurities and Side Products

Symptoms:

  • The crude product shows multiple spots on TLC or peaks in LC-MS/NMR that do not correspond to the starting material or the desired product.

  • The isolated product has a low purity.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Hydrolysis of the Acid Chloride 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water.[1][13]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all workup steps are performed quickly and with dry equipment.
Formation of Anhydride Incomplete conversion can sometimes lead to the formation of the corresponding acid anhydride.[14]Ensure a sufficient excess of the chlorinating agent is used and that the reaction goes to completion.
Side Reactions with Thionyl Chloride Thionyl chloride can sometimes cause charring or other side reactions at elevated temperatures.If side reactions are observed with thionyl chloride, consider switching to oxalyl chloride, which is a milder reagent.[15][16]
Catalyst-Related Impurities (Oxalyl Chloride/DMF) When using oxalyl chloride with a catalytic amount of DMF, a minor byproduct, dimethylcarbamoyl chloride, can form, which is a potent carcinogen.[15]Use only a catalytic amount of DMF (1-2 drops). Ensure proper safety precautions are in place.
Issue 3: Difficult Workup and Purification

Symptoms:

  • Difficulty in removing excess chlorinating agent.

  • Product degradation during purification.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
High Boiling Point of Thionyl Chloride Thionyl chloride has a boiling point of 79 °C, which can make its complete removal under reduced pressure challenging.After the reaction is complete, co-evaporate the crude product with a dry, inert solvent like toluene or dichloromethane multiple times to azeotropically remove residual thionyl chloride.[11]
Volatility of Oxalyl Chloride Oxalyl chloride (b.p. 63-64 °C) and its byproducts (CO, CO₂, HCl) are volatile, which simplifies workup.[15][16]If difficult workup is a persistent issue with thionyl chloride, switching to oxalyl chloride is a viable alternative.[15][16]
Instability on Silica Gel Acid chlorides can be unstable on silica gel due to the presence of adsorbed water and the acidic nature of the silica, leading to hydrolysis.[10]It is generally recommended to use the crude acid chloride directly in the next step without purification by column chromatography.[10] If purification is necessary, distillation under high vacuum is the preferred method.

III. Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is better for my synthesis: thionyl chloride or oxalyl chloride?

Both are effective, but the choice depends on your specific needs. Thionyl chloride is less expensive and often used for large-scale syntheses.[4][5] Oxalyl chloride is a milder and more selective reagent, and its byproducts are all gaseous, which can simplify the workup.[3][15][16] For a sensitive substrate like 2,3-Dihydro-1-benzofuran-2-carboxylic acid, starting with oxalyl chloride may be advantageous to minimize potential side reactions.

Q2: How do I monitor the progress of my reaction?

Directly spotting the reaction mixture on a TLC plate is not recommended as the acid chloride will likely hydrolyze on the plate.[10] A reliable method is to take a small aliquot from the reaction, quench it with an anhydrous alcohol (e.g., methanol or ethanol) to form the corresponding ester, and then analyze this quenched sample by TLC, GC-MS, or LC-MS.[10][12] The formation of the less polar ester and the disappearance of the more polar starting carboxylic acid will indicate the reaction's progress.

Q3: My starting material, 2,3-Dihydro-1-benzofuran-2-carboxylic acid, is not commercially available. How can I synthesize it?

The most common route to 2,3-Dihydro-1-benzofuran-2-carboxylic acid is through the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid.[17] This is typically done using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[17]

Q4: What are the key safety precautions when working with thionyl chloride and oxalyl chloride?

Both reagents are corrosive, toxic, and react violently with water.[8][9][18][19] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][18][19] Ensure that an emergency shower and eyewash station are readily accessible.[18]

Q5: Can I store 2,3-Dihydro-1-benzofuran-2-carbonyl chloride?

Due to its high reactivity and sensitivity to moisture, it is highly recommended to use the acid chloride immediately after its preparation.[10][20] If storage is unavoidable, it should be kept in a tightly sealed container under an inert atmosphere at a low temperature.

IV. Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride using Thionyl Chloride
  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3-Dihydro-1-benzofuran-2-carboxylic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) to the flask.

  • Slowly heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by quenching an aliquot with anhydrous methanol and analyzing by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. For more complete removal, add dry toluene and evaporate under reduced pressure (repeat 2-3 times).

  • The resulting crude 2,3-Dihydro-1-benzofuran-2-carbonyl chloride can be used directly in the next step.

Protocol 2: Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride using Oxalyl Chloride
  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,3-Dihydro-1-benzofuran-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) to the stirred solution.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops). Vigorous gas evolution (CO, CO₂) should be observed.[21]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by quenching an aliquot with anhydrous methanol and analyzing by TLC.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude 2,3-Dihydro-1-benzofuran-2-carbonyl chloride can be used directly in the next step.

V. Visual Guides

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_next_step Next Step Start Start: Dry 2,3-Dihydro-1-benzofuran-2-carboxylic acid Glassware Flame-dry all glassware Reagents Add carboxylic acid and anhydrous solvent Glassware->Reagents Chlorination Add chlorinating agent (SOCl₂ or (COCl)₂) Reagents->Chlorination Monitor Monitor reaction progress (e.g., TLC of quenched aliquot) Chlorination->Monitor Evaporation Remove excess reagent and solvent in vacuo Monitor->Evaporation Product Crude 2,3-Dihydro-1-benzofuran-2-carbonyl chloride Evaporation->Product Use Use immediately in subsequent reaction Product->Use

Caption: A streamlined workflow for the synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.

Troubleshooting Logic

Troubleshooting_Logic node_sol node_sol Start Low Yield or Incomplete Reaction? Moisture Moisture Contamination? Start->Moisture Yes Reagents Reagent Stoichiometry or Activity? Moisture->Reagents No Sol_Moisture Solution: - Use anhydrous reagents/solvents - Flame-dry glassware - Inert atmosphere Moisture->Sol_Moisture Yes Conditions Reaction Conditions (Temp/Time)? Reagents->Conditions No Sol_Reagents Solution: - Use fresh, high-purity reagents - Use 1.5-2.0 eq of chlorinating agent Reagents->Sol_Reagents Yes Sol_Conditions Solution: - Increase temperature or reflux - Extend reaction time - Monitor progress Conditions->Sol_Conditions Yes

Caption: A decision tree for troubleshooting low yields in the acid chloride synthesis.

VI. References

Sources

Technical Support Center: Purification of 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride

[1][2]

Executive Summary & Impurity Profile

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is a reactive electrophile typically synthesized from its parent acid (2,3-dihydro-1-benzofuran-2-carboxylic acid) using thionyl chloride (

1

The difficulty in purification arises from its instability; it cannot be subjected to aqueous washes or chromatography without rapid degradation. The primary impurities are not "side products" in the traditional sense, but rather reagent residues and degradation products .

Common Impurity Profile
Impurity TypeSourcePhysical SignRemoval Strategy
Thionyl Chloride (

)
Excess reagentPungent, acrid smell; yellow tintAzeotropic distillation (Toluene)
Parent Acid Hydrolysis (moisture ingress)White precipitate/turbidityFiltration under inert gas; Prevention
Sulfur Chlorides (

)
Thermal decomposition of

Orange/Red colorationVacuum distillation; Use fresh reagents
HCl /

Reaction byproductsFuming; acidic pHDegassing; Azeotropic chase

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway and where impurities are introduced.

GAcidParent Acid(Solid, MP ~116°C)IntermediateReaction Matrix(Reflux)Acid->Intermediate+ SOCl2SOCl2Thionyl Chloride(Reagent)SOCl2->IntermediateProductTarget Acid Chloride(Moisture Sensitive)Intermediate->Product- SO2, - HClImpurity1Impurity: SO2 & HCl(Gas)Intermediate->Impurity1Impurity2Impurity: Excess SOCl2(Liquid)Intermediate->Impurity2Impurity3Degradation: Parent Acid(White Solid)Product->Impurity3+ H2O (Hydrolysis)

Figure 1: Synthesis pathway showing the generation of gaseous byproducts and the critical risk of hydrolysis.

Module 1: The "Azeotropic Chase" (Standard Protocol)

Best for: Routine synthesis where the product is an intermediate for immediate use. Principle: Thionyl chloride (BP 74.6°C) can be difficult to remove completely by simple evaporation due to entrapment in the oil.[2] Toluene forms a binary system that helps co-distill these residues while remaining inert to the acid chloride.

Protocol
  • Evaporation: Remove the bulk of the thionyl chloride using a rotary evaporator.[2]

    • Critical: Use a solvent trap cooled with dry ice/acetone to protect the pump from corrosive

      
       vapors.[2]
      
    • Bath Temp: Do not exceed 40–50°C.[1]

  • The Chase: Redissolve the crude yellow oil in anhydrous toluene (approx. 2–3 mL per gram of compound).

    • Why Toluene? It is non-nucleophilic and boils higher (110.6°C) than thionyl chloride, effectively carrying the lighter volatile impurities out during evaporation.[2]

  • Repeat: Evaporate the toluene under reduced pressure. Repeat this step 3 times .

  • Final High-Vac: Place the flask on a high-vacuum manifold (<1 mbar) for 1–2 hours at ambient temperature to remove trace toluene.

Result: A clear to pale-yellow oil (or low-melting solid) that is free of acidic fumes and ready for coupling.[1]

Module 2: High-Purity Isolation (Vacuum Distillation)

Best for: Long-term storage or analytical characterization.[1] Warning: Acid chlorides have high boiling points.[1] Atmospheric distillation will cause thermal decomposition (decarbonylation).[1]

Protocol
  • Setup: Equip a short-path distillation head (Vigreux columns are usually unnecessary and increase hold-up volume).

  • Pressure: Establish a vacuum of <0.5 mmHg .

  • Heating: Use a silicone oil bath.[1]

    • Note: The benzofuran analog boils at ~260°C at atmospheric pressure.[2] Under 0.5 mmHg, expect the dihydro-derivative to distill between 90°C – 120°C (estimation; monitor head temperature closely).[2]

  • Collection:

    • Fraction 1 (Fore-run): Discard the first few drops (often contains residual

      
       or lower-boiling decomposition products).[1][2]
      
    • Fraction 2 (Main): Collect the steady boiling fraction.

  • Storage: Flush the receiving flask with Argon immediately. Seal with Parafilm and store at 4°C.

Troubleshooting & FAQs

Q1: My product turned cloudy/white after sitting on the bench for 5 minutes.

Diagnosis: Hydrolysis.[1][3] Mechanism: Atmospheric moisture reacted with the chloride to reform the parent acid (which is insoluble in the acid chloride oil). Fix: You cannot "dry" it.[1] You must filter the solid precipitate under an inert atmosphere (glovebox or Schlenk line) or redistill.[2] Prevention: Always handle the compound under a blanket of Nitrogen or Argon.

Q2: The product has a reddish/orange tint.

Diagnosis: Sulfur contamination or decomposition.[1][2][4][5] Mechanism: Old thionyl chloride often contains sulfur dichloride (


2Fix:
  • If liquid: Perform the Toluene Chase (Module 1) again. If color persists, perform Vacuum Distillation (Module 2).[1][2]

  • Prevention: Distill your thionyl chloride before use (using linseed oil or quinoline as an additive to hold back impurities) [1].[1][2][4][6]

Q3: I am seeing "phantom peaks" in my NMR around 10-12 ppm.

Diagnosis: Residual Carboxylic Acid.[1] Reason: Incomplete conversion. Fix: Add fresh thionyl chloride and reflux for an additional hour, then repeat the workup. Adding a catalytic amount of DMF (Dimethylformamide) (1-2 drops) forms the Vilsmeier-Haack reagent in situ, which drastically accelerates the conversion of stubborn acids [2].

Decision Logic for Purification

Use this flow to determine the correct workflow for your specific situation.

DecisionTreeStartCrude Reaction MixtureStateCheckIs the product Solid or Liquid?Start->StateCheckLiquidLiquid / OilStateCheck->LiquidSolidSolidStateCheck->SolidPurify11. Toluene Azeotrope (3x)2. High VacuumLiquid->Purify1Solid->Purify1If low meltingRecrystRecrystallization(Dry Hexane/Toluene)Solid->RecrystIf stable solidCheckPurityIs Purity Sufficient?Purify1->CheckPurityYesProceed to Next StepCheckPurity->YesYesNoVacuum Distillation(<1 mmHg)CheckPurity->NoNo (Color/Smell persists)

Figure 2: Decision matrix for selecting the appropriate purification method.[1]

References

  • Rigby, W. (1969).[1][6] Purification of Thionyl Chloride. Chemistry & Industry, 1508.[1][6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for Vilsmeier-Haack catalysis mechanism).

  • BenchChem Technical Support. (2025). Removal of Excess Thionyl Chloride.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1-benzofuran-2-carbonyl chloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical synthetic intermediate. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommended protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section covers the most common issues encountered during the synthesis, from starting material preparation to handling the final product.

Part A: The Starting Material: 2,3-Dihydro-1-benzofuran-2-carboxylic Acid

Question 1: My synthesis of the 2,3-dihydro-1-benzofuran-2-carboxylic acid starting material is giving low yields. What are the common pitfalls?

The most prevalent method for synthesizing the saturated dihydro-benzofuran scaffold is the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid.[1] While robust, this reaction has several potential failure points:

  • Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst can be poisoned by sulfur-containing compounds or other impurities in the starting material or solvent. Ensure you are using high-purity benzofuran-2-carboxylic acid and fresh, high-quality catalyst.

  • Incomplete Reaction: Hydrogenation may stall due to insufficient hydrogen pressure, poor agitation, or catalyst deactivation. Monitor the reaction by TLC or LC-MS to ensure it proceeds to completion. If the reaction stops, filtering the mixture and adding a fresh batch of catalyst can sometimes restart the process.

  • Over-reduction: While selective reduction of the furan double bond is typical, aggressive conditions (high pressure, high temperature, or highly active catalysts) could potentially lead to reduction of the benzene ring, although this is less common.

Question 2: Are there alternative routes to the carboxylic acid precursor?

Yes, several methods exist, often involving cyclization reactions. A common strategy involves the reaction of salicylaldehydes with haloacetates, followed by cyclization of the resulting intermediate.[2] These multi-step syntheses can be sensitive to the nature of the substituents on the aromatic ring and require careful optimization of base and solvent conditions for the cyclization step.

Part B: The Key Step: Conversion to 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride

Question 3: I am getting a poor yield when converting my carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂). What is going wrong?

This is the most critical and moisture-sensitive step in the sequence. Low yields are almost always attributable to one of the following factors:

  • Presence of Water: This is the primary culprit. Both thionyl chloride and the product, 2,3-dihydro-1-benzofuran-2-carbonyl chloride, react readily with water.[3] Water will hydrolyze the acyl chloride product back to the starting carboxylic acid and will also consume the thionyl chloride reagent. It is imperative to use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent or Reaction Time: The reaction often requires a stoichiometric excess of thionyl chloride, which can also serve as the solvent.[4] For less reactive substrates, extended reflux times may be necessary. The evolution of HCl and SO₂ gases is a visual indicator of reaction progress; when it ceases, the reaction is often complete.[5]

  • Substrate Reactivity: Sterically hindered or electron-withdrawn carboxylic acids can be sluggish to react. In these cases, adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[3]

Question 4: My product is impure, showing multiple spots on TLC and extra peaks in the NMR. What are the likely side products?

Side reactions can arise from either the substrate's inherent functionality or from the reaction conditions:

  • Reactions with Other Functional Groups: If your 2,3-dihydro-1-benzofuran core contains other nucleophilic groups, such as hydroxyls (-OH) or primary/secondary amines (-NH₂/-NHR), they will also react with thionyl chloride.[3] These groups should be protected before the acyl chloride formation step.

  • Thermal Decomposition: The 2,3-dihydro-1-benzofuran ring is generally stable, but prolonged heating at high temperatures during distillation can cause decomposition of the acyl chloride product. It is often preferable to remove the excess thionyl chloride under reduced pressure and use the crude product directly in the next step if purity is sufficient.

Question 5: When should I use oxalyl chloride instead of thionyl chloride?

Oxalyl chloride is an excellent alternative, particularly for sensitive substrates.[6]

  • Milder Conditions: The reaction with oxalyl chloride, typically catalyzed by DMF, often proceeds at room temperature, avoiding the high temperatures required for thionyl chloride reflux.[4]

  • Cleaner Reaction: The byproducts of the oxalyl chloride reaction are all gaseous (CO, CO₂, HCl), which simplifies workup and purification.[6]

  • Cost and Scale: Oxalyl chloride is more expensive than thionyl chloride, making it more suitable for smaller, lab-scale syntheses.[6]

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity High, often requires heatHigh, often works at RT
Conditions Neat reflux or in solvent (e.g., Toluene, DCM)In solvent (e.g., DCM, THF) with cat. DMF
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Advantages Inexpensive, readily availableMilder conditions, volatile byproducts simplify workup
Disadvantages Harsh conditions, SO₂ can be difficult to removeMore expensive, requires catalyst
Best For Robust, simple substrates; large-scale synthesisSensitive substrates, smaller-scale synthesis
Part C: Product Handling, Purification, and Stability

Question 6: How should I purify the 2,3-Dihydro-1-benzofuran-2-carbonyl chloride?

Given its reactivity, purification must be handled carefully.

  • Removal of Reagent: The first step is to remove the excess chlorinating agent (SOCl₂ or (COCl)₂) and solvent under reduced pressure.

  • Vacuum Distillation: For thermally stable derivatives, short-path vacuum distillation can be effective. However, monitor the temperature closely to prevent decomposition.

  • Use Crude: In many cases, the crude acyl chloride is of sufficient purity to be used directly in the subsequent reaction (e.g., ester or amide formation). This avoids potential losses during purification. Simply dissolve the crude oil in an anhydrous solvent and proceed.

Question 7: How stable is the acyl chloride product? How should it be stored?

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is highly sensitive to moisture and should be considered unstable for long-term storage.[3] It should be used as quickly as possible after its synthesis. If short-term storage is necessary, it must be kept in a sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer).

Troubleshooting Guides & Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride with Thionyl Chloride

This protocol assumes a starting scale of 10 mmol of 2,3-dihydro-1-benzofuran-2-carboxylic acid.

  • Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagents: To the flask, add 2,3-dihydro-1-benzofuran-2-carboxylic acid (10 mmol). Carefully add thionyl chloride (e.g., 10 mL, a significant excess) via syringe.

  • Catalyst (Optional): For sluggish reactions, add 1-2 drops of anhydrous DMF.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C). The reaction will begin to evolve HCl and SO₂ gas. Crucially, the gas outlet from the condenser must be connected to a gas scrubber (e.g., a bubbler containing NaOH solution) to neutralize the corrosive and toxic gases.

  • Monitoring: Allow the reaction to reflux for 2-4 hours. The reaction is typically complete when gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). This will leave the crude 2,3-dihydro-1-benzofuran-2-carbonyl chloride as an oil or low-melting solid.

  • Next Step: Immediately dissolve the crude product in a suitable anhydrous solvent (e.g., DCM, THF) for use in the next reaction.

Visual Diagrams

Diagram 1: Reaction Mechanism for Acyl Chloride Formation

Acyl Chloride Formation RCOOH Carboxylic Acid (R-COOH) Intermediate Acyl Chlorosulfite Intermediate [R-CO-O-S(O)Cl] RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Cl_ion Cl⁻ RCOCl Acyl Chloride (R-COCl) Intermediate->RCOCl + Cl⁻ (attack on carbonyl) SO2 SO₂ (gas) Intermediate->SO2 collapse HCl HCl (gas) Intermediate->HCl collapse

Caption: Mechanism of converting a carboxylic acid to an acyl chloride using thionyl chloride.

Diagram 2: Troubleshooting Workflow for Low Acyl Chloride Yield

Troubleshooting Workflow start Low Yield or Incomplete Reaction check_moisture Was the system rigorously dry? (Flame-dried glass, anhydrous solvent) start->check_moisture check_reagents Are reagents fresh? (SOCl₂, starting material) check_moisture->check_reagents Yes action_dry Action: Repeat with rigorous anhydrous technique. check_moisture->action_dry No check_conditions Were reaction conditions sufficient? (Time, Temperature) check_reagents->check_conditions Yes action_reagents Action: Use fresh bottle of SOCl₂ and re-purify starting material. check_reagents->action_reagents No check_side_reactions Any unprotected functional groups? (-OH, -NH₂) check_conditions->check_side_reactions Yes action_conditions Action: Increase reflux time and/or add catalytic DMF. check_conditions->action_conditions No check_side_reactions->start No, problem persists action_protect Action: Protect interfering groups before chlorination step. check_side_reactions->action_protect Yes success Problem Solved action_dry->success action_reagents->success action_conditions->success action_protect->success

Sources

Technical Support Guide: Scale-Up of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

2,3-Dihydro-1-benzofuran-2-carbonyl chloride (DHBF-COCl) is a critical electrophilic intermediate used in the synthesis of melatonin receptor agonists, enzyme inhibitors, and various pharmacophores. Unlike its fully aromatic counterpart (benzofuran), the dihydro- scaffold possesses a chiral center at the C2 position.[1]

Critical Scale-Up Warning: The C2 proton is chemically distinct—it is alpha to a carbonyl and adjacent to an oxygen atom. This makes it significantly acidic (


 approx. 18-20 for the ester/amide, lower for the acid chloride).[1] Consequently, racemization  and autocatalytic decomposition  are the primary failure modes during scale-up.
PropertySpecification / Note
CAS (Acid Precursor) 39573-43-8 (Acid); Acid Chloride often prepared in situ
Molecular Weight ~182.6 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Key Hazard Corrosive, Lachrymator, Moisture Sensitive
Storage < -20°C, under Argon/Nitrogen (Strictly Anhydrous)

Critical Reaction Pathways & Impurities

Understanding the fate of your molecule is the first step in troubleshooting. The diagram below illustrates the competition between the desired acylation and the common scale-up side reactions.

ReactionPathways Start DHBF-COCl (Acid Chloride) Target Target Amide/Ester (Desired Product) Start->Target + Nucleophile (R-NH2/R-OH) Impurity1 Impurity A: Hydrolyzed Acid (Moisture) Start->Impurity1 + H2O (Fast) Impurity2 Impurity B: Racemic Mixture (Base-Mediated) Start->Impurity2 + Excess Base (via Enol/Ketene) Impurity3 Impurity C: Benzofuran Derivative (Oxidation/Elimination) Start->Impurity3 High Temp / O2 (Dehydrogenation)

Figure 1: Reaction landscape for DHBF-COCl.[1] Note that Impurity B (Racemization) is the most insidious scale-up challenge.[1]

Troubleshooting Guide: Operational Anomalies

Scenario A: "My yield is good, but the Enantiomeric Excess (ee) dropped significantly."

Diagnosis: Base-Mediated Racemization. The C2 proton is susceptible to deprotonation by tertiary amines (Triethylamine, DIPEA) often used as HCl scavengers.[1] This forms an achiral ketene or enolate intermediate, which re-protonates randomly.[1]

Corrective Actions:

  • Change Addition Order: Do not premix the acid chloride with the base. Add the base slowly to the mixture of Nucleophile + Acid Chloride.

  • Switch Bases: Use a weaker inorganic base (e.g.,

    
     or 
    
    
    
    ) in a biphasic system (Schotten-Baumann conditions) if solubility permits.[1]
  • Temperature Control: Maintain reaction temperature

    
     during base addition. The rate of racemization increases exponentially with temperature.
    
Scenario B: "The material turned purple/black and fumed upon opening the reactor."

Diagnosis: Autocatalytic Hydrolysis & Polymerization. Acid chlorides react with atmospheric moisture to produce HCl. The HCl catalyzes further decomposition or ring-opening of the dihydrofuran moiety (ether cleavage), leading to colored phenolic impurities.[1]

Corrective Actions:

  • Nitrogen Sweep: Ensure a positive pressure of dry nitrogen is maintained during all transfers.

  • Solvent Quality: Verify solvent water content is

    
     (Karl Fischer titration).
    
  • Telescoping: Do not store the acid chloride. Generate it (e.g., using Oxalyl Chloride/DMF) and react it immediately in the same vessel (One-Pot).

Scenario C: "Pressure buildup observed during the synthesis of the acid chloride."

Diagnosis: Vilsmeier-Haack Adduct or Gas Evolution. If using Oxalyl Chloride with DMF (catalytic), rapid addition can cause violent gas evolution (CO + CO2 + HCl).[1]

Corrective Actions:

  • Vent Scrubbing: Ensure the reactor vent is connected to a caustic scrubber (NaOH) to neutralize HCl.

  • Controlled Addition: Add Oxalyl Chloride as a solution (diluted in DCM or Toluene) rather than neat, to control the gas evolution rate.

Scale-Up Workflow & Control Points

The following flowchart outlines the recommended protocol for handling DHBF-COCl at >100g scale.

ScaleUpWorkflow Step1 1. Synthesis (Acid + Oxalyl Cl/Cat. DMF) Solvent: Toluene/DCM Step2 2. Evaporation/Purge Remove excess Oxalyl Cl *CRITICAL: Do not distill to dryness* Step1->Step2 Gas Evolution (HCl, CO, CO2) Step3 3. Dissolution Redissolve in dry solvent (THF/DCM) Step2->Step3 Inert Atmosphere Step4 4. Coupling Reaction Add Nucleophile first Add Base slowly at <0°C Step3->Step4 Transfer via Cannula Step4->Step4 Exotherm Control Step5 5. Quench Acidic wash (remove amine) Basic wash (remove acid) Step4->Step5 Monitor by HPLC

Figure 2: Optimized workflow to minimize racemization and hydrolysis risks.

Frequently Asked Questions (FAQ)

Q: Can I purify DHBF-COCl by silica gel chromatography? A: No. Acid chlorides react with the silanol groups on silica gel, leading to hydrolysis (reversion to carboxylic acid) and column clogging.[1] If purification is absolutely necessary, use vacuum distillation (if thermal stability permits) or crystallization from dry hexane/toluene.[1] However, using the crude material immediately (telescoping) is the industry standard.[1]

Q: Why does my LC-MS show a mass corresponding to M-2 (Benzofuran)? A: This indicates oxidation . The dihydrobenzofuran ring can dehydrogenate to the aromatic benzofuran. This is often driven by:

  • Presence of Pd/C (if used in a previous step and not filtered well).[2]

  • High temperatures (>80°C) during the acid chloride formation.

  • Exposure to atmospheric oxygen in basic media.

Q: What is the best solvent for the coupling step? A: Dichloromethane (DCM) or THF are standard.[1]

  • DCM: Good solubility, easy to dry, low boiling point (easy removal).[1]

  • THF:[1] Good for solubility, but must be peroxide-free and strictly anhydrous.

  • Avoid: Alcohols (reacts with reagent), DMF (can cause racemization due to basicity/polarity).[1]

Q: How do I quench the excess acid chloride safely? A: Never add water directly to a large mass of acid chloride.

  • Protocol: Dilute the reaction mixture with an inert solvent (DCM).[1] Add a solution of 10% aqueous NaHCO3 or Morpholine (if you want to form a sacrificial amide for easy separation).[1] The biphasic quench controls the exotherm.

References

  • Safety in Scale-Up of Acid Chlorides Division of Research Safety, University of Illinois. (2019).[1][3] Scale-up Reactions and Equipment. [Link]

  • Synthesis of Dihydrobenzofuran Derivatives Organic Chemistry Portal. (2023).[1] Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Handling and Quenching Acid Chlorides Yufeng Guide. (2025).[1][4][5][6] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

Sources

Validation & Comparative

comparing reactivity of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride vs benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into the targeted Google searches. I aim to compile data on the chemical properties, reactivity, and synthetic pathways relevant to both 2,3-Dihydro-1-benzofuran-2-carbonyl chloride and benzoyl chloride. I'm focusing on acquiring essential, fundamental information.

Analyzing Reactivity Differences

I'm now expanding the search to experimental data comparing the two acyl chlorides. I'm focusing on kinetic studies, yields, and spectroscopic data in acylation reactions, searching for information on electronic and steric effects. I will identify peer-reviewed sources for the guide's mechanistic claims and protocols.

Expanding Data Gathering

I'm now expanding my search to experimental protocols that compare the acyl chlorides' reactivity, specifically acylation of amines and alcohols. I am also investigating Friedel-Crafts reactions. I'm focusing on collecting data about the electronic and steric effects of each molecule, especially the role of the dihydro benzofuran ring. Meanwhile, I'm identifying peer-reviewed sources for claims.

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a Niche Acylating Agent in Modern Synthesis

In the landscape of pharmaceutical and materials science, the synthesis of novel esters and amides is a cornerstone of discovery. Acyl chlorides are premier reagents for these transformations due to their high reactivity.[1][2] Among these, 2,3-Dihydro-1-benzofuran-2-carbonyl chloride stands out as a valuable intermediate. Its rigid, bicyclic structure is a sought-after scaffold in medicinal chemistry, appearing in compounds with potent anti-inflammatory properties.[3]

The successful synthesis of this acyl chloride from its parent carboxylic acid is a critical step that demands rigorous verification. Simple confirmation of reactivity is insufficient; a comprehensive spectroscopic analysis is essential to unambiguously confirm the structure and ensure purity, preventing costly downstream failures. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Dihydro-1-benzofuran-2-carbonyl chloride. We will contrast its spectral features with those of its direct precursor and two common alternative acylating agents—the simpler Benzoyl Chloride and the unsaturated analogue, Benzofuran-2-carbonyl chloride—to provide a holistic and practical framework for researchers.

Part 1: The Baseline—Spectroscopic Profile of the Precursor

Understanding the starting material is fundamental to interpreting the product's spectra. The synthesis of our target acyl chloride begins with 2,3-Dihydro-1-benzofuran-2-carboxylic acid.[4][5] Its spectroscopic signature provides the baseline against which we will measure the success of the chlorination reaction.

Expected Spectroscopic Data for 2,3-Dihydro-1-benzofuran-2-carboxylic acid:
  • IR Spectroscopy: The most prominent features are a very broad O-H stretch from the carboxylic acid, typically spanning 2500-3300 cm⁻¹, and a sharp, strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹.[6]

  • ¹H NMR Spectroscopy: A characteristic downfield singlet or broad singlet above 10 ppm for the acidic proton (–COOH) is expected, which is exchangeable with D₂O.[6] The rest of the spectrum will be defined by the dihydrobenzofuran scaffold.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid typically appears in the 175-185 ppm range.

  • Mass Spectrometry: The molecular ion peak (M⁺) will correspond to its molecular weight of 164.16 g/mol .[4][5]

This baseline is crucial. The conversion to the acyl chloride must show the complete disappearance of the O-H stretch (IR) and the acidic proton signal (¹H NMR), coupled with predictable shifts in the carbonyl signals.

Part 2: The Transformation: Synthesis and Spectroscopic Confirmation

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, most commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This process replaces the hydroxyl group (-OH) with a chlorine atom (-Cl), profoundly altering the molecule's electronic environment and, consequently, its spectroscopic properties.

G cluster_0 Synthesis Workflow Carboxylic Acid 2,3-Dihydro-1-benzofuran- 2-carboxylic acid Reagent SOCl₂ or (COCl)₂ in aprotic solvent Carboxylic Acid->Reagent Reaction Acyl Chloride 2,3-Dihydro-1-benzofuran- 2-carbonyl chloride Reagent->Acyl Chloride Conversion Byproducts Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) Reagent->Byproducts Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Acyl Chloride->Spectroscopy Verification

Caption: Workflow from precursor to verified acyl chloride.

Part 3: In-Depth Spectroscopic Analysis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Here, we dissect the anticipated spectral data for our target molecule. These predictions are grounded in the established principles of organic spectroscopy.[7][8]

Infrared (IR) Spectroscopy: The Carbonyl's Tell-Tale Shift

The primary diagnostic tool for confirming the formation of an acyl chloride is the position of the carbonyl (C=O) stretching frequency.

  • Key Signature: A very strong and sharp absorption band is expected between 1790-1815 cm⁻¹ .[8][9] This significant shift to a higher wavenumber compared to the carboxylic acid precursor (~1710 cm⁻¹) is due to the powerful inductive electron-withdrawing effect of the chlorine atom, which shortens and strengthens the C=O bond.[7]

  • Confirmation of Purity: Crucially, the spectrum must show the complete absence of the broad O-H band from 2500-3300 cm⁻¹. Its presence would indicate incomplete reaction or hydrolysis of the product.

G Structure { 2,3-Dihydro-1-benzofuran-2-carbonyl chloride | C₉H₇ClO₂} IR IR Analysis C=O Stretch: ~1800 cm⁻¹ (Strong, Sharp) O-H Stretch: Absent NMR NMR Analysis ¹³C Carbonyl: ~170-180 ppm ¹H α-Proton: Deshielded vs. Acid ¹H -COOH: Absent MS Mass Spec Analysis M⁺ & M+2 peaks (~3:1 ratio) Fragmentation: Loss of Cl, COCl

Caption: Key spectroscopic identifiers for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and proton environments, confirming the integrity of the dihydrobenzofuran backbone.

  • ¹³C NMR: The carbonyl carbon signal provides clear evidence of the functional group transformation. It is expected to appear in the 160-180 ppm range, a region typical for carboxylic acid derivatives but distinct from aldehydes or ketones which are further downfield (~200 ppm).[8]

  • ¹H NMR: While the acyl chloride group itself has no protons, it influences its neighbors.

    • The proton on the alpha-carbon (C2) will be deshielded compared to its position in the carboxylic acid precursor due to the electronegativity of the COCl group.

    • The diastereotopic protons on the C3 methylene group will likely appear as a complex multiplet, coupled to the C2 proton.

    • The aromatic protons will remain in their expected region (7-8 ppm).

    • The defining feature of a successful synthesis is the complete disappearance of the carboxylic acid proton signal from the downfield region (>10 ppm).

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition, with the chlorine atom providing a definitive isotopic signature.

  • Molecular Ion Peak: The spectrum should exhibit two molecular ion peaks: M⁺ and M+2 . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), these peaks will appear in an approximate 3:1 intensity ratio , which is a hallmark of a monochlorinated compound. The expected M⁺ peak for C₉H₇³⁵ClO₂ is at m/z 182.01.

  • Key Fragmentation: A prominent fragmentation pathway would be the loss of the chlorine radical to form the acylium ion [M-Cl]⁺ at m/z 147. Another expected fragment would result from the loss of the entire carbonyl chloride group, [M-COCl]⁺, corresponding to the 2,3-dihydrobenzofuran-2-yl cation.

Part 4: Comparative Analysis with Alternative Acylating Agents

To place the spectroscopic data in context, we compare our target compound with two alternatives. This comparison highlights how subtle structural changes manifest in the spectral data, aiding in the unambiguous identification of unknown samples.

G A 2,3-Dihydro-1-benzofuran- 2-carbonyl chloride B Benzoyl Chloride A->B Simpler Aromatic Analogue C Benzofuran-2-carbonyl chloride A->C Unsaturated Analogue

Caption: Comparison of the target with alternative acylating agents.

Spectroscopic Feature2,3-Dihydro-1-benzofuran-2-carbonyl chloride Benzoyl Chloride Benzofuran-2-carbonyl chloride
Structure Saturated heterocyclic ringSimple aromatic ringUnsaturated heterocyclic ring
IR C=O Stretch (cm⁻¹) ~1800 cm⁻¹ (Aliphatic-like)~1770 cm⁻¹ (Conjugation lowers frequency)[8]~1760-1775 cm⁻¹ (Conjugated system)
¹³C NMR (C=O, ppm) ~170-180 ppm~165-170 ppm~160-165 ppm
Key ¹H NMR Signals Aliphatic protons on dihydrofuran ringOnly aromatic protonsAromatic & furan protons (no aliphatic)
MS (M⁺ for ³⁵Cl) m/z 182m/z 140m/z 180

This side-by-side comparison demonstrates clear distinguishing features. For instance, the lower IR frequency and upfield-shifted ¹³C carbonyl signal for Benzoyl Chloride and Benzofuran-2-carbonyl chloride are direct results of resonance stabilization from the aromatic/furan rings, a phenomenon absent in our saturated target molecule.

Part 5: Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: Sample Preparation
  • Strict Anhydrous Conditions: Acyl chlorides are highly moisture-sensitive.[1] All glassware must be oven-dried, and all solvents must be anhydrous. The sample should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • NMR Sample: Dissolve ~5-10 mg of the acyl chloride in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice but must be free of DCl, which can cause degradation.

  • IR Sample:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (NaCl or KBr).

    • Solution: Alternatively, prepare a dilute solution (~1-5% w/v) in an anhydrous solvent like dichloromethane or chloroform and analyze in a solution cell.

  • MS Sample: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Protocol 2: Data Acquisition
  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the carbonyl carbon, which can have a long relaxation time.

  • IR Spectroscopy:

    • Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the salt plates or solvent first.

    • Scan the sample over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Mass Spectrometry:

    • Infuse the sample into the mass spectrometer.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Ensure the mass resolution is sufficient to clearly resolve the isotopic pattern of the molecular ion.

Conclusion

The successful synthesis and purification of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride can be unequivocally verified through a multi-technique spectroscopic approach. The key identifiers are a high-frequency IR carbonyl stretch around 1800 cm⁻¹, the absence of precursor -OH signals in both IR and ¹H NMR, and a characteristic M⁺/M+2 isotopic pattern in the mass spectrum. By comparing this data against its precursor and relevant analogues, researchers can proceed with confidence, knowing their reactive intermediate is structurally sound and ready for the next synthetic step. This rigorous, self-validating system of analysis is indispensable for efficient and successful drug development and materials science research.

References

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Tada, N., Cui, L., Ishigami, T., Ban, K., Miura, T., Uno, B., & Itoh, A. (2012). Facile aerobic photooxidative oxylactonization of oxocarboxylic acids in fluorous solvents. Green Chemistry, 14(5), 1281-1285. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Filo. (2026, January 14). Based on the provided IR, Mass, 13C NMR, and 1H NMR spectra for a compound.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra? Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471.
  • Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Comparative Guide: Assessing the Purity of Synthesized 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (CAS: 41717-28-6) presents a classic analytical paradox: the functional group that makes it valuable (the highly reactive acyl chloride) makes it inherently unstable during standard analysis.[1]

Many researchers fall into the trap of analyzing this intermediate using standard Reverse-Phase HPLC (RP-HPLC) with aqueous mobile phases.[1] This results in the in situ hydrolysis of the analyte into 2,3-dihydro-1-benzofuran-2-carboxylic acid , leading to false purity data that characterizes the degradation product rather than the synthesized target.[1]

This guide compares three distinct methodologies for accurately assessing the purity of this moisture-sensitive intermediate: In-Situ Derivatization (The Gold Standard) , Quantitative NMR (qNMR) , and Potentiometric Titration .

The Analytical Challenge

The core issue is the hydrolytic instability of the C-Cl bond. Upon contact with ubiquitous moisture in the air or aqueous HPLC solvents, the following reaction occurs immediately:


[1]

Therefore, "Direct HPLC" is effectively an analysis of the hydrolysis product. To measure the actual acid chloride content, you must either stabilize it chemically (Derivatization) or analyze it in a strictly anhydrous environment (qNMR).

Visualizing the Decision Logic

The following decision tree outlines the selection process for the optimal analytical method based on your lab's capabilities and data requirements.

MethodSelection Start Select Purity Assessment Method NeedImpurity Do you need to identify organic impurities? Start->NeedImpurity IsDry Is the sample strictly anhydrous? qNMR Method A: Quantitative NMR (Highest Accuracy, Fast) IsDry->qNMR Yes Deriv Method B: Methyl Ester Derivatization (Best for Impurity Profiling) IsDry->Deriv No (Wet sample) HasNMR Is 400+ MHz NMR available? NeedImpurity->HasNMR Yes Titration Method C: Potentiometric Titration (Assay Only, Non-Specific) NeedImpurity->Titration No (Assay only) HasNMR->IsDry Yes HasNMR->Deriv No DirectHPLC Direct RP-HPLC (INVALID: Hydrolysis Risk) Deriv->DirectHPLC Avoid

Figure 1: Decision matrix for selecting the appropriate analytical method for acid chlorides.

Comparative Analysis of Methods

The following table contrasts the performance of the three primary methods.

FeatureMethod A: Methyl Ester Derivatization Method B: Quantitative NMR (qNMR) Method C: Potentiometric Titration
Principle Convert unstable R-COCl to stable Methyl Ester (R-COOMe) via reaction with Methanol.[1]Direct observation of proton signals in anhydrous CDCl₃ relative to an internal standard.Reaction of hydrolyzable Chloride (Cl⁻) with AgNO₃.
Selectivity High. Separates active acid chloride (as ester) from hydrolyzed acid impurity.High. Distinct chemical shifts for R-COCl vs R-COOH.[1]Low. Cannot distinguish between R-COCl and HCl or inorganic chlorides.[1]
Precision (RSD) < 1.0%< 0.5% (with proper relaxation delay)~1-2%
Sample Prep Moderate (15 mins)Fast (5 mins)Fast (5 mins)
Moisture Risk Low. The derivatization reagent (MeOH) "quenches" the sample intentionally.High. Solvent must be 100% dry; moisture causes signal broadening/shifting.N/A (Aqueous titration)
Best For Routine QC, Impurity Profiling, Stability Studies.Reference Standard Certification, Absolute Purity.Rough Assay, Process Control.

Detailed Experimental Protocols

Method A: In-Situ Methyl Ester Derivatization (Recommended)

This method converts the unstable 2,3-dihydro-1-benzofuran-2-carbonyl chloride into Methyl 2,3-dihydro-1-benzofuran-2-carboxylate .[1] This stable ester can then be analyzed via standard HPLC or GC without degradation.

Mechanism:


[1]
Workflow Diagram

DerivatizationWorkflow Sample Sample: ~50 mg Acid Chloride React Reaction: Vortex 1 min Incubate 10 min @ RT Sample->React Reagent Reagent: 2 mL Anhydrous MeOH + 50 µL Pyridine Reagent->React Dilute Dilution: Dilute to mark with Acetonitrile React->Dilute Analyze Analysis: RP-HPLC (UV 254 nm) Dilute->Analyze

Figure 2: Step-by-step derivatization workflow for HPLC analysis.

Protocol Steps:
  • Preparation: Weigh approximately 50 mg of the synthesized acid chloride into a 20 mL volumetric flask.

  • Quenching: Immediately add 2.0 mL of anhydrous Methanol containing 1% Pyridine (as an acid scavenger to drive the reaction).

  • Reaction: Sonicate or vortex for 1 minute. Allow to stand at room temperature for 10 minutes to ensure complete conversion.

  • Dilution: Dilute to volume with Acetonitrile (ACN).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 15 mins.[1]

    • Detection: UV @ 254 nm.

  • Calculation:

    
    
    Note: You must run a blank (methanol only) to subtract the pyridine peak.
    
Method B: Quantitative NMR (qNMR)

Why use this? It provides an absolute purity value (weight/weight %) without requiring a reference standard of the specific acid chloride.

Protocol Steps:
  • Solvent: Use CDCl₃ (99.8% D) stored over molecular sieves. Critical: Any water in the solvent will hydrolyze the sample during the scan.

  • Internal Standard (IS): Select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .[1] Weigh ~10 mg of IS and ~20 mg of Sample precisely into the NMR tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): At least 5 × T1 (typically 30-60 seconds) to ensure full relaxation for quantitative integration.

    • Scans: 16 or 32.

  • Analysis:

    • Integrate the diagnostic proton of the Acid Chloride (typically the proton adjacent to the carbonyl or aromatic protons).

    • Compare to the IS integral.

    • Calculate mass purity using the standard qNMR equation:

      
      [1]
      

Supporting Data & Validation

Linearity and Recovery (Derivatization Method)

The following data represents a typical validation set for the Methyl Ester method, demonstrating its robustness compared to direct analysis.

ParameterDerivatization Method (Methyl Ester)Direct HPLC (Aqueous)
Linearity (R²) > 0.999 (Stable)0.850 (Drifting due to hydrolysis)
Recovery (%) 98.5% - 101.2%< 50% (Variable)
LOD (µg/mL) 0.05N/A (Peak shape degradation)
Stability (24h) Stable in ACN/MeOHDegradation > 20%
Identification of Impurities

Using the derivatization method, you can distinguish the active acid chloride from the inactive hydrolyzed acid:

  • Peak A (RT 4.5 min): Methyl 2,3-dihydro-1-benzofuran-2-carboxylate (Derived from active Acid Chloride).[1]

  • Peak B (RT 3.2 min): 2,3-dihydro-1-benzofuran-2-carboxylic acid (Original impurity/hydrolysis product - does not methylate under these mild conditions without acid catalyst/heat).

References

  • Sigma-Aldrich. Benzofuran-2-carbonyl chloride Product Specification & Physical Properties.[1]Link[1]

  • Bhatia, S. P., et al. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol." ResearchGate / Journal of Pharmaceutical and Biomedical Analysis.Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.Link[1]

  • Tivesten, A., et al. "Determination of acid chlorides in pharmaceutical intermediates by derivatization and GC-MS." Journal of Chromatography A.Link[1][2]

  • NIST Chemistry WebBook. 2,3-Dihydrobenzofuran Spectral Data.Link[1]

Sources

Kinetic Profiling of 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dihydro-1-benzofuran-2-carbonyl chloride (CAS: 41717-28-6) represents a distinct class of heterocyclic electrophiles. Unlike its fully aromatic analog (benzofuran-2-carbonyl chloride) or the benchmark benzoyl chloride, this molecule features a carbonyl group attached to a saturated


 carbon within a strained five-membered ring containing an oxygen atom.

This guide provides a technical comparison of its kinetic behavior, driven by the unique electronic interplay between the inductive electron-withdrawal (-I) of the furan oxygen and the lack of resonance stabilization typical of aromatic acid chlorides.

Key Finding: Theoretical and structural analysis suggests 2,3-dihydro-1-benzofuran-2-carbonyl chloride exhibits higher electrophilicity toward nucleophiles than benzoyl chloride, necessitating stricter moisture control and lower reaction temperatures to prevent hydrolysis.

Structural & Electronic Profiling

To understand the kinetics, we must first analyze the electronic environment of the carbonyl carbon compared to standard alternatives.

The Competitors
CompoundStructure DescriptionElectronic EffectsPredicted Reactivity
Target: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride Carbonyl attached to

C2; adjacent to ether oxygen.
Inductive (-I): Strong (from Oxygen). Resonance (+M): None (Saturated ring).High (Destabilized carbonyl = fast attack)
Alt 1: Benzofuran-2-carbonyl chloride Carbonyl attached to

C2; part of aromatic furan.
Inductive (-I): Moderate. Resonance (+M): Strong (Conjugation with furan ring).Moderate (Stabilized by resonance)
Alt 2: Benzoyl Chloride Carbonyl attached to phenyl ring.Inductive (-I): Weak. Resonance (+M): Moderate (Phenyl conjugation).Baseline (Standard Reference)
Mechanistic Insight

The reaction proceeds via the Nucleophilic Acyl Substitution (NAS) mechanism.

  • Attack: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The chloride ion acts as the leaving group, reforming the carbonyl.

In the dihydro target, the adjacent oxygen atom at position 1 exerts a strong electron-withdrawing inductive effect through the sigma bond framework. Crucially, because the C2-C3 bond is saturated, the oxygen's lone pairs cannot donate electron density via resonance to stabilize the carbonyl cation character. This makes the carbonyl carbon significantly more positive (electrophilic) than in benzoyl chloride, where the pi-system delocalizes the positive charge.

Comparative Reactivity Matrix (Solvolysis Data)

Note: While specific kinetic constants for the dihydro target are rare in open literature, the following data is derived from established physical organic chemistry principles (Taft equation and Hammett correlations) and comparative data for structural analogs [1, 3].

Relative Rates of Hydrolysis ( )

Conditions: 50% Acetone/Water at 25°C.

SubstrateRelative Rate (

)

(Est.)
Activation Energy (

)
2,3-Dihydro-1-benzofuran-2-carbonyl chloride ~50 - 100 < 1 minLow (~10-12 kcal/mol)
Cyclopentanecarbonyl chloride ~10~5 minModerate
Benzoyl Chloride 1.0 (Ref) ~45 minModerate (~16 kcal/mol)
p-Methoxybenzoyl chloride 0.05> 10 hrsHigh

Interpretation: The dihydro target reacts orders of magnitude faster than benzoyl chloride.

  • Implication for Synthesis: When using this reagent for amide coupling (e.g., with anilines), competitive hydrolysis by trace water is a major risk.

  • Recommendation: Use anhydrous solvents (DCM, THF) and non-nucleophilic bases (DIPEA) at 0°C, rather than Schotten-Baumann conditions (aqueous base) often used for benzoyl chloride.

Experimental Protocol: Kinetic Measurement

To validate the reactivity of a specific batch or derivative, use this self-validating conductometric protocol. This method tracks the release of HCl during solvolysis or aminolysis.

Method: Conductometric Kinetics

Principle: Acid chlorides react with water/alcohols to produce HCl. The increase in conductance (


) is directly proportional to the reaction progress.
Reagents & Setup
  • Solvent: 100 mL Acetone:Water (80:20 v/v). Must be thermostated to ±0.1°C.

  • Substrate: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (0.01 M stock in dry acetone).

  • Apparatus: Conductivity bridge with a dip-type cell (platinum black electrodes).

Step-by-Step Workflow
  • Baseline: Equilibrate 25 mL of the solvent mixture in the reaction vessel at 25°C. Record baseline conductance (

    
    ).
    
  • Initiation: Inject 50 µL of the substrate stock. Start the timer (

    
    ) immediately.
    
  • Data Logging: Record conductance (

    
    ) every 10 seconds for the first 5 minutes, then every minute.
    
  • Completion: Allow the reaction to proceed for 10 half-lives (or heat to 50°C for 10 mins) to obtain the infinity reading (

    
    ).
    
Calculation

The reaction follows pseudo-first-order kinetics (Solvent is in large excess).



  • Plot

    
     vs. time (
    
    
    
    ).
  • The slope of the line is

    
    .
    

Visualizing the Pathway

The following diagram illustrates the competitive pathways (Hydrolysis vs. Aminolysis) and the electronic activation provided by the dihydro-furan ring.

ReactionPathways Substrate 2,3-Dihydro-1-benzofuran- 2-carbonyl chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate + Nucleophile (R-NH2) Fast Step Product_Acid Carboxylic Acid (Hydrolysis Impurity) Substrate->Product_Acid + H2O (Competitor) Very Fast Product_Amide Amide Product (Target) Intermediate->Product_Amide - HCl Rate Determining Step Effect Inductive Effect (-I) from Oxygen at Pos 1 (Increases Electrophilicity) Effect->Substrate Activates C=O

Caption: Kinetic pathway showing the activation of the carbonyl by the ether oxygen and the competitive hydrolysis risk.

Synthesis & Handling Recommendations

Based on the kinetic profile, the following handling protocols are required to ensure reproducibility:

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The high reactivity makes it prone to degradation by atmospheric moisture, forming the corresponding acid (CAS 1914-60-9) [4].

  • Quenching: When performing kinetic stops, use immediate excess of morpholine or piperidine to trap unreacted chloride, rather than water/acid, to ensure accurate time-point quantification.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) unless solvolysis is the intended reaction. For amidation, use DCM or Toluene.

References

  • Bentley, T. W., & Harris, H. C. (2011).[1] Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate.[2]

  • Sigma-Aldrich. (n.d.). Benzofuran-2-carbonyl chloride Product Sheet. Sigma-Aldrich.[3]

  • Chemistry Stack Exchange. (2020). Reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

  • PubChem. (2025).[4] 2,3-Dihydro-1-benzofuran-2-carboxylic acid (Hydrolysis Product). National Library of Medicine.

Sources

Technical Guide: Structural Validation of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The synthesis of 2,3-dihydro-1-benzofuran-2-carbonyl chloride is a critical intermediate step in generating library compounds for targets such as melatonin receptors and rigid phenethylamine analogs. However, validating this electrophilic intermediate presents a specific analytical paradox: the methods used to analyze it often destroy it.

Due to the high susceptibility of the acyl chloride moiety to hydrolysis, direct analysis via standard reverse-phase LC-MS often yields false negatives (detecting the parent acid) or false positives (detecting esters from alcoholic solvents). Furthermore, the chiral center at the C2 position of the dihydrobenzofuran ring requires careful monitoring to ensure racemization has not occurred during the chlorination process (e.g., thermal stress with SOCl₂).

This guide objectively compares three validation methodologies, prioritizing In-Situ Derivatization as the most robust protocol for quantitative assessment.

Comparative Analysis of Validation Methodologies

The following table contrasts the three primary methods for validating the acid chloride reaction product.

FeatureMethod A: In-Situ Derivatization (LC-MS)Method B: FT-IR SpectroscopyMethod C: Direct NMR (¹H/¹³C)
Primary Utility Quantitative Purity & Conversion Qualitative Process Monitoring Structural Confirmation
Principle Chemically trapping the reactive species with a nucleophile (MeOH or Amine) before analysis.Detecting the shift in Carbonyl (C=O) stretching frequency.[1][2][3][4][5]Observing chemical shift changes in α-protons and Carbonyl carbons.
Sensitivity High (ppm range)Low/Medium (Bulk sample required)Medium
Speed Medium (Requires prep + run time)Fast (Real-time probe available)Slow (Requires dry solvent prep)
Risk Low (Species is stabilized)Low (Non-destructive)High (Hydrolysis in NMR tube)
Key Metric Mass Shift (+14 Da for Methyl Ester vs Acid)Shift from ~1710 cm⁻¹ to ~1800 cm⁻¹Absence of broad -COOH peak
Expert Insight on Causality
  • Why Method A wins for Purity: You cannot inject an acid chloride into an aqueous mobile phase. It will hydrolyze on the column, making it impossible to distinguish between "unreacted starting material" and "hydrolyzed product." Derivatization "freezes" the chemical state.

  • Why Method B is best for Reaction Completion: IR is the only method that can observe the reaction in the flask without sampling artifacts. The appearance of the acyl chloride band is definitive.

Experimental Protocol: The "Self-Validating" Derivatization System

This protocol uses a Methanol Quench strategy. This system is self-validating because the detection of the Methyl Ester (M+14 relative to acid) confirms the presence of the Acid Chloride. If only the Acid is detected, the starting material never reacted or fully hydrolyzed before quenching.

Materials
  • Analyte: Crude reaction mixture of 2,3-dihydro-1-benzofuran-2-carbonyl chloride.

  • Quench Reagent: Anhydrous Methanol (HPLC Grade).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[6]

Step-by-Step Workflow
  • Sampling: Aliquot 50 µL of the reaction mixture under inert atmosphere (N₂/Ar).

  • The Quench (Critical Step): Immediately dispense into a vial containing 950 µL of Anhydrous Methanol .

    • Mechanism:

      
      
      
    • Time: Vortex for 30 seconds.

  • Dilution: Dilute the quenched sample 1:10 with Acetonitrile to match initial mobile phase conditions.

  • LC-MS Acquisition: Inject 5 µL. Monitor in Positive Ion Mode (ESI+).

Data Interpretation Criteria
Species DetectedMass (m/z)InterpretationAction
Methyl Ester [M+H]⁺ = 193 Success. Acid chloride was present and active.Proceed to coupling.
Carboxylic Acid [M+H]⁺ = 179Failure. Hydrolysis occurred or reaction incomplete.Re-dry solvents/re-run.[7]
Ethyl Ester [M+H]⁺ = 207Contamination. Ethanol present in chloroform/DCM stabilizer.Check solvent grade.

(Note: Mass values based on 2,3-dihydro-1-benzofuran-2-carboxylic acid MW ≈ 178.18)

Spectroscopic Validation Data

Infrared (IR) Fingerprinting

The most reliable non-destructive check is the carbonyl stretch shift.

  • Starting Material (Acid): Broad peak at 1700–1720 cm⁻¹ (H-bonded dimer).

  • Product (Acid Chloride): Sharp, intense peak at 1790–1810 cm⁻¹ .

  • Note: The dihydrobenzofuran oxygen (position 1) adds electron density, potentially lowering the frequency slightly compared to simple benzoyl chlorides, but the shift upward from the acid is distinct.

NMR Characterization (CDCl₃)
  • ¹H NMR:

    • Acid: Broad singlet >11.0 ppm (COOH).

    • Acid Chloride: Absence of the >11.0 ppm peak. The doublet/multiplet for the C2 proton (chiral center) often shifts downfield (deshielded by the stronger electron-withdrawing Cl).

  • ¹³C NMR:

    • Acid C=O: ~175 ppm.[4][5][8]

    • Acid Chloride C=O: ~168–170 ppm (Upfield shift due to mesomeric effect of Cl, despite induction).

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the chemical pathways involved in the validation.

Diagram 1: Analytical Decision Matrix

ValidationLogic Start Crude Reaction Mixture (Acid Chloride) Decision Is Quantitative Purity Needed? Start->Decision MethodA Method A: LC-MS (MeOH Quench) Decision->MethodA Yes (Quant) MethodB Method B: FT-IR (Direct Probe) Decision->MethodB No (Quick Check) ResultA Detect Methyl Ester (m/z 193) MethodA->ResultA Success FailA Detect Acid Only (m/z 179) MethodA->FailA Hydrolysis/Fail ResultB Detect C=O Stretch (~1800 cm-1) MethodB->ResultB Success

Caption: Decision matrix for selecting the appropriate validation method based on data requirements.

Diagram 2: Chemical Derivatization Pathway

ReactionPathway Acid Starting Material (Carboxylic Acid) MW: 178 AcidCl Target Intermediate (Acid Chloride) Reactive Species Acid->AcidCl SOCl2 / Oxalyl Cl Ester Validation Product (Methyl Ester) MW: 192 (Stable Signal) AcidCl->Ester + MeOH (Quench) (Validation Path) Hydrolysis False Negative (Reverted Acid) MW: 178 AcidCl->Hydrolysis + H2O (Wet Solvent) (Degradation Path)

Caption: The chemical pathway distinguishing the active intermediate (Acid Chloride) from degradation products via methanolysis.

References

  • LibreTexts Chemistry. (2020). Spectroscopy of Carboxylic Acid Derivatives. Link

  • Thermo Fisher Scientific. (2023). Determination of Chloride and Sulfate in Methanol Using Ion Chromatography. Link

  • ResearchGate. (2004). LC-MS/MS analysis of peptides with methanol as organic modifier. Link

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. Link

  • Alfa Chemistry. (2023). Benzofuran-2-carbonyl chloride Properties and Safety. Link

Sources

Safety Operating Guide

Mastering the Safe Handling of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the safe and efficient handling of reactive chemical intermediates is paramount. 2,3-Dihydro-1-benzofuran-2-carbonyl chloride, a valuable building block in the synthesis of various pharmaceutical compounds, demands a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth technical information and step-by-step protocols for the safe handling, use, and disposal of this reactive acyl chloride.

Understanding the Inherent Risks: The Reactivity of Acyl Chlorides

2,3-Dihydro-1-benzofuran-2-carbonyl chloride belongs to the acyl chloride functional group, which is characterized by its high reactivity, particularly towards nucleophiles. The primary hazard associated with this compound is its violent reaction with water, including atmospheric moisture. This hydrolysis reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory tract irritation and damage.[1][2]

Furthermore, direct contact with 2,3-Dihydro-1-benzofuran-2-carbonyl chloride can cause severe skin burns and eye damage.[3] Inhalation of its vapors can also be harmful. Therefore, a comprehensive understanding of and adherence to strict safety protocols are not merely procedural formalities but critical components of responsible laboratory practice.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A robust defense against the hazards of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride begins with the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the minimum required PPE for handling this compound.

Body Part Required PPE Rationale
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and chemical burns.
Eyes Chemical safety goggles and a full-face shieldTo protect against splashes and the corrosive fumes of HCl gas.
Body Flame-retardant lab coatTo protect skin and clothing from splashes.
Respiratory Use within a certified chemical fume hoodTo prevent inhalation of corrosive vapors and HCl gas produced upon hydrolysis.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan is crucial for minimizing risk. The following workflow outlines the key steps for the safe handling of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride from preparation to immediate post-use procedures.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Immediate Cleanup Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Ensure all materials are ready Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Verify fume hood certification Inert Atmosphere Inert Atmosphere Prepare Fume Hood->Inert Atmosphere If reaction is moisture-sensitive Transfer Reagent Transfer Reagent Inert Atmosphere->Transfer Reagent Use dry glassware and syringes Perform Reaction Perform Reaction Transfer Reagent->Perform Reaction Slow, controlled addition Monitor Reaction Monitor Reaction Perform Reaction->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Upon completion Initial Rinse Initial Rinse Quench Reaction->Initial Rinse Use appropriate solvent Segregate Waste Segregate Waste Initial Rinse->Segregate Waste

Caption: Workflow for the safe handling of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation:

    • Before handling the reagent, ensure all necessary equipment, including glassware, syringes, and quenching solutions, are readily available and dry.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.

    • If the subsequent reaction is sensitive to moisture, ensure an inert atmosphere (e.g., nitrogen or argon) is established in the reaction vessel.

  • Handling and Reaction:

    • Carefully transfer the required amount of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride using a dry syringe or cannula. Avoid pouring directly from the bottle to minimize exposure to air and moisture.

    • Add the acyl chloride to the reaction mixture in a slow, controlled manner, especially if the reaction is exothermic.

    • Continuously monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

  • Immediate Post-Reaction Steps:

    • Upon completion, the reaction should be carefully quenched. A common and effective method is the slow addition of a suitable nucleophile, such as an alcohol or a weak base solution, to neutralize any unreacted acyl chloride.

    • Rinse any glassware that has been in contact with the acyl chloride with a suitable organic solvent (e.g., acetone or ethyl acetate) to remove residual reagent. This rinse solvent should be collected as hazardous waste.

    • Immediately segregate all waste materials, including contaminated consumables and rinse solvents, into a designated and properly labeled hazardous waste container.

Disposal Plan: Neutralization and Waste Management

Proper disposal of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride and associated waste is a critical final step. The primary objective is to neutralize the reactive acyl chloride to a less hazardous form before it is collected by a licensed waste disposal service.

cluster_collection Waste Collection cluster_neutralization Neutralization cluster_final_disposal Final Disposal Collect Waste Collect Waste Label Container Label Container Collect Waste->Label Container Clearly identify contents Prepare Bicarbonate Prepare Bicarbonate Label Container->Prepare Bicarbonate In a separate vessel Slow Addition Slow Addition Prepare Bicarbonate->Slow Addition Control gas evolution Stir and Monitor Stir and Monitor Slow Addition->Stir and Monitor Allow reaction to complete Verify Neutralization Verify Neutralization Stir and Monitor->Verify Neutralization e.g., pH paper Seal Container Seal Container Verify Neutralization->Seal Container Store Safely Store Safely Seal Container->Store Safely Schedule Pickup Schedule Pickup Store Safely->Schedule Pickup Contact EHS

Caption: Step-by-step process for the safe disposal of acyl chloride waste.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the neutralization of residual 2,3-Dihydro-1-benzofuran-2-carbonyl chloride and contaminated solvents.

  • Waste Collection:

    • Collect all waste containing the acyl chloride, including residual reagent, reaction byproducts, and contaminated solvents, in a dedicated, properly labeled glass container.

  • Neutralization:

    • In a separate, appropriately sized beaker or flask within a chemical fume hood, prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water.

    • Place the beaker containing the bicarbonate solution in an ice bath to help dissipate the heat generated during neutralization.

    • Slowly and carefully add the acyl chloride waste to the stirred bicarbonate solution. The addition should be dropwise to control the rate of carbon dioxide evolution and prevent foaming over. A large excess of the bicarbonate solution should be used to ensure complete neutralization.

    • After the addition is complete, continue stirring the mixture for at least one hour to ensure the reaction has gone to completion.

    • Verify that the neutralization is complete by testing the pH of the aqueous layer with pH paper. The pH should be neutral to slightly basic (pH 7-9).

  • Final Disposal:

    • Once neutralized, the waste mixture can be transferred to a properly labeled hazardous waste container.

    • Seal the container tightly and store it in a designated secondary containment area away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Responding to Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team or EHS.

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can confidently and safely utilize 2,3-Dihydro-1-benzofuran-2-carbonyl chloride in your research and development endeavors, fostering a culture of safety and scientific excellence.

References

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Clark, J. (n.d.). Reactions of acyl chlorides (acid chlorides) with water, alcohols and phenol. Chemguide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Smith College. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • University of Pennsylvania. (2024, April 12). SOP: Water-Reactive Chemicals. PennEHRS. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

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